Ethoxytrimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHJDGMBDPTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051814 | |
| Record name | Ethoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-62-3 | |
| Record name | Trimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxytrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82883M7A40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethoxytrimethylsilane: A Comprehensive Technical Guide
CAS Number: 1825-62-3
This technical guide provides an in-depth overview of ethoxytrimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound, also known as trimethylethoxysilane, is a colorless, volatile, and flammable liquid.[1][2] It possesses a characteristic ether-like odor. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 1825-62-3 | [3] |
| Molecular Formula | C₅H₁₄OSi | [3] |
| Molecular Weight | 118.25 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 75-76 °C at 1013 mbar | [2][5] |
| Melting Point | -83 °C | [4] |
| Density | 0.76 g/cm³ at 20 °C; 0.757 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.374 | [5] |
| Vapor Pressure | 533 hPa at 56 °C | [2] |
| Flash Point | -18 °C (-0.4 °F) | [2] |
| Autoignition Temperature | 280 °C (536 °F) | [2] |
| Explosion Limits | 1.5 - 16.5 % (v/v) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and hexane; limited solubility in water. | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum exhibits characteristic signals for the ethoxy and trimethylsilyl (B98337) protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.1 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.1 | Singlet | 9H | -Si(CH₃ )₃ |
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~58 | -O-CH₂ -CH₃ |
| ~18 | -O-CH₂-CH₃ |
| ~-1 | -Si(CH₃ )₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 2975-2850 | C-H stretch (alkyl) |
| 1250 | Si-CH₃ symmetric deformation |
| 1090 | Si-O-C stretch |
| 840, 750 | Si-C stretch |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 118. Key fragments and their corresponding m/z values are listed below.
| m/z | Fragment Ion |
| 103 | [M - CH₃]⁺ |
| 89 | [M - C₂H₅]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
| 59 | [CH₃Si(O)H]⁺ |
Synthesis and Reactions
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable organohalide.[6][7] In this case, sodium ethoxide reacts with chlorotrimethylsilane (B32843) in an Sₙ2 reaction.[6][7]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Sodium ethoxide
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Add chlorotrimethylsilane dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate out of the solution.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the diethyl ether from the filtrate by distillation.
-
Fractionally distill the remaining liquid under atmospheric pressure to obtain pure this compound (boiling point: 75-76 °C).
-
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Silylation of Alcohols
This compound is an effective silylating agent, used to protect hydroxyl groups in organic synthesis. The reaction involves the replacement of the acidic proton of an alcohol with a trimethylsilyl group. This protection renders the alcohol unreactive towards certain reagents, and the protecting group can be easily removed under mild acidic conditions.
Experimental Protocol: Silylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
This compound
-
Anhydrous pyridine (B92270) (or other suitable base like triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add an excess of anhydrous pyridine (typically 1.5-2 equivalents) to the solution.
-
Add this compound (typically 1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography to yield the corresponding trimethylsilyl ether.
-
Caption: Silylation of an alcohol using this compound.
Hydrolysis
This compound is sensitive to moisture and undergoes hydrolysis to form trimethylsilanol (B90980) and ethanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane (B120664) and water.
Caption: Hydrolysis of this compound.
Applications
This compound serves as a versatile reagent in various chemical applications.
-
Silylating Agent: It is widely used as a silylating agent to protect hydroxyl groups in alcohols, phenols, and carboxylic acids during multi-step organic syntheses.[8]
-
Surface Modification: It is employed to modify the surfaces of materials like silica (B1680970) and glass, rendering them hydrophobic.[8] This is particularly useful in the preparation of specialized coatings and in chromatography to deactivate glass surfaces.[9]
-
Capping Agent: In materials science, it acts as a capping agent to control the properties of nanoparticles.[8] For instance, it can be used to modify silica nanoparticles to create a hydrophobic coating.[8]
-
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of other organosilicon compounds.[10]
Safety and Handling
This compound is a highly flammable liquid and vapor.[1] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It is also moisture-sensitive.[10]
-
Hazard Statements: H225 (Highly flammable liquid and vapor).[1]
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]
-
P233: Keep container tightly closed.[1]
-
P240: Ground and bond container and receiving equipment.[1]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]
-
P242: Use non-sparking tools.[1]
-
P243: Take action to prevent static discharges.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be performed in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from moisture and incompatible materials such as acids and oxidizing agents. Store below +30°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- 1. This compound(1825-62-3) 13C NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound(1825-62-3) 1H NMR [m.chemicalbook.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. rsc.org [rsc.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 10. This compound FOR SYNTHESIS One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Molecular Weight and Formula of Ethoxytrimethylsilane
This guide provides a focused overview of the core physicochemical properties of ethoxytrimethylsilane, specifically its molecular weight and chemical formula. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.
Core Molecular Information
This compound, also known as trimethylethoxysilane or ethyl trimethylsilyl (B98337) ether, is a chemical compound frequently used in organic synthesis.[1][2] Its fundamental properties, the molecular formula and molecular weight, are crucial for stoichiometric calculations, analytical characterization, and understanding its chemical behavior.
The molecular formula of this compound is C5H14OSi.[3] It can also be represented by the linear formula C2H5OSi(CH3)3, which provides more structural insight.[1][4] The compound has a molecular weight of 118.25 g/mol .[1][3][4][5]
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H14OSi |
| Hill Formula | C₅H₁₄OSi |
| Linear Formula | C2H5OSi(CH3)3[4] |
| Molecular Weight | 118.25 g/mol [2][3][4][5] |
| CAS Number | 1825-62-3[1][4] |
Experimental Protocols and Methodologies
The determination of the molecular weight and formula of a well-characterized compound like this compound relies on standard analytical techniques. The molecular formula is typically confirmed by elemental analysis and mass spectrometry. The molecular weight is a calculated value based on the atomic masses of the constituent atoms and is confirmed by mass spectrometry. As these are standard, universally accepted values, detailed experimental protocols for their initial determination are not typically included in a technical data summary.
The user's request for signaling pathways is not applicable to this topic, as this compound is a simple chemical compound and not a biological signaling molecule.
Visualization of Molecular Composition
To illustrate the relationship between the elemental composition and the overall molecular structure, the following diagram outlines the constituent parts of this compound.
References
An In-depth Technical Guide to the Laboratory Synthesis of Ethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of ethoxytrimethylsilane, a common silyl (B83357) ether used in organic synthesis as a protecting group and in materials science. This document details two primary synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Introduction
This compound ((CH₃)₃SiOCH₂CH₃), also known as trimethylsilyl (B98337) ethyl ether, is a valuable reagent in organic chemistry, primarily utilized for the protection of hydroxyl groups. Its formation and cleavage under mild conditions make it an effective protecting group in multi-step syntheses. Furthermore, it serves as a surface modifying agent and a precursor in the synthesis of various organosilicon compounds. This guide explores the two most common and practical laboratory methods for its preparation: the reaction of trimethylchlorosilane with ethanol (B145695) and the silylation of ethanol using hexamethyldisilazane (B44280).
Comparative Analysis of Synthesis Routes
The choice of synthetic route for this compound in a laboratory setting is often dictated by factors such as the availability of starting materials, desired purity, reaction conditions, and the nature of byproducts. Below is a comparative summary of the two primary methods discussed in this guide.
| Parameter | Method 1: Trimethylchlorosilane & Ethanol | Method 2: Hexamethyldisilazane & Ethanol |
| Primary Reagents | Trimethylchlorosilane, Ethanol, Pyridine (B92270) (or Triethylamine) | Hexamethyldisilazane, Ethanol |
| Byproducts | Pyridinium (B92312) hydrochloride (or Triethylammonium hydrochloride) | Ammonia (B1221849) |
| Reaction Conditions | Typically room temperature, can be heated to reflux | Room temperature to gentle warming (40-50 °C), often requires a catalyst for reasonable reaction rates |
| Reaction Time | Generally fast | Can be slow without a catalyst |
| Work-up | Filtration to remove the salt, followed by distillation | Direct distillation (if no catalyst is used or the catalyst is non-volatile) |
| Typical Yield | High | High, nearly quantitative with a catalyst |
| Purity of Crude Product | Good, but may contain traces of pyridine | Generally high, main impurity is unreacted starting material |
Signaling Pathways and Reaction Mechanisms
The synthesis of this compound by the methods described involves nucleophilic substitution at the silicon center. The underlying mechanisms are crucial for understanding the reaction kinetics and potential side reactions.
Method 1: Trimethylchlorosilane and Ethanol
This reaction proceeds via a nucleophilic attack of the ethanol oxygen on the silicon atom of trimethylchlorosilane. A base, such as pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the synthesis of this compound from trimethylchlorosilane and ethanol.
Method 2: Hexamethyldisilazane and Ethanol
In this method, hexamethyldisilazane (HMDS) acts as the silylating agent. The reaction involves the cleavage of the Si-N bond in HMDS by ethanol, with the liberation of ammonia as the only byproduct. This reaction can be slow and is often accelerated by the use of a catalyst.
Caption: Simplified reaction pathway for the synthesis of this compound using hexamethyldisilazane.
Experimental Protocols
The following are detailed experimental procedures for the laboratory-scale synthesis of this compound.
Method 1: Synthesis from Trimethylchlorosilane and Ethanol
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound via the trimethylchlorosilane route.
Methodology
-
Reaction Setup: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place a solution of absolute ethanol (46.07 g, 1.0 mol) and dry pyridine (87.0 g, 1.1 mol) in 100 mL of anhydrous diethyl ether.
-
Addition of Trimethylchlorosilane: Cool the flask in an ice-water bath. Add trimethylchlorosilane (108.64 g, 1.0 mol) dropwise from the dropping funnel to the stirred solution over a period of 1 hour. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate of pyridinium hydrochloride will form.
-
Work-up: Filter the reaction mixture by suction filtration to remove the pyridinium hydrochloride. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether to ensure complete recovery of the product.
-
Purification: Combine the filtrate and the washings. Purify the liquid by fractional distillation.[1][2][3] Collect the fraction boiling at 75-76 °C.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Method 2: Synthesis from Hexamethyldisilazane and Ethanol
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound via the hexamethyldisilazane route.
Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine absolute ethanol (23.04 g, 0.5 mol) and hexamethyldisilazane (40.3 g, 0.25 mol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst. For example, a few drops of trimethylchlorosilane or a small crystal of iodine can be used to accelerate the reaction.[4]
-
Reaction: Stir the mixture at room temperature or warm it gently to 40-50 °C. The reaction can be monitored by observing the evolution of ammonia gas. The reaction is typically complete when the evolution of ammonia ceases.
-
Purification: Purify the resulting liquid directly by fractional distillation.[1][2][3] Collect the fraction boiling at 75-76 °C.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | δ 0.1 (s, 9H, Si-(CH₃)₃), 1.15 (t, 3H, -CH₂-CH₃), 3.6 (q, 2H, -O-CH₂-CH₃)[5] |
| ¹³C NMR | δ -2.0 (Si-(CH₃)₃), 18.5 (-CH₂-CH₃), 58.0 (-O-CH₂-CH₃)[6] |
| FTIR (cm⁻¹) | ~2975, 2880 (C-H stretch), ~1250 (Si-CH₃ symmetric deformation), ~1090 (Si-O-C stretch), ~840, 750 (Si-C stretch) |
Safety Considerations
-
Trimethylchlorosilane is corrosive and reacts with moisture to produce HCl. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hexamethyldisilazane is flammable and an irritant. It should also be handled in a fume hood with appropriate PPE.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care in a well-ventilated fume hood.
-
Ethanol is highly flammable. All heating should be done using a heating mantle or oil bath, and no open flames should be present.
-
The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the silylating agents and the product.
This guide provides a detailed framework for the successful laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.
References
- 1. Purification [chem.rochester.edu]
- 2. vlab.amrita.edu [vlab.amrita.edu]
- 3. chembam.com [chembam.com]
- 4. This compound FOR SYNTHESIS One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound(1825-62-3) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethoxytrimethylsilane: A Comprehensive Technical Guide to Chemical Compatibility and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical compatibility and reactivity of ethoxytrimethylsilane (ETMS). Designed for professionals in research and development, this document details the compound's interactions with various chemical classes and materials, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
Core Properties of this compound
This compound, with the chemical formula C5H14OSi, is a volatile, colorless liquid. It belongs to the family of alkoxysilanes and is widely utilized in organic synthesis as a silylating agent and a precursor for silica-based materials. Its reactivity is primarily dictated by the silicon-oxygen bond, which is susceptible to cleavage by various reagents.
| Property | Value |
| Molecular Formula | C5H14OSi |
| Molecular Weight | 118.25 g/mol |
| Boiling Point | 75-76 °C |
| Density | 0.757 g/mL at 25 °C |
| Flash Point | -18 °C |
| Solubility | Reacts with water and soluble in many organic solvents. |
Chemical Reactivity
The reactivity of this compound is centered around the electrophilic nature of the silicon atom and the lability of the silicon-oxygen bond. It readily reacts with nucleophiles, particularly in the presence of acid or base catalysts.
Hydrolysis
This compound is sensitive to moisture and undergoes hydrolysis to form trimethylsilanol (B90980) and ethanol (B145695). This reaction is the primary pathway for its decomposition in aqueous environments. The trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane.
Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + H₂O ⇌ (CH₃)₃SiOH + CH₃CH₂OH 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
Reactivity with Alcohols (Silylation)
This compound is an effective silylating agent for alcohols, converting them into their corresponding trimethylsilyl (B98337) (TMS) ethers. This reaction is a common method for protecting hydroxyl groups in multi-step organic synthesis. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which neutralizes the ethanol byproduct.[4]
Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R-OH ⇌ (CH₃)₃Si-OR + CH₃CH₂OH
The silylation of alcohols is a reversible reaction. The forward reaction is favored by the removal of the ethanol byproduct. The resulting TMS ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[5]
Reactivity with Carboxylic Acids
This compound reacts with carboxylic acids to form trimethylsilyl esters. This reaction serves as a method for activating the carboxyl group or for its protection. The reaction proceeds under neutral or base-catalyzed conditions.
Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R-COOH ⇌ R-COOSi(CH₃)₃ + CH₃CH₂OH
Reactivity with Amines
Primary and secondary amines can be silylated by this compound to form N-silylamines. This reaction is useful for protecting amine functionalities during other chemical transformations. The reaction is typically performed in an aprotic solvent.
Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R₂NH ⇌ R₂NSi(CH₃)₃ + CH₃CH₂OH
Reactivity with Thiols
Thiols can also be silylated with this compound to form silyl (B83357) thioethers. Similar to other silylation reactions, this can be used to protect the thiol group. The reaction mechanism involves the nucleophilic attack of the thiol on the silicon atom.
Reaction Scheme: (CH₃)₃SiOCH₂CH₃ + R-SH ⇌ R-SSi(CH₃)₃ + CH₃CH₂OH
Reactivity with Lewis Acids
The silicon-oxygen bond in this compound can be cleaved by Lewis acids. This reactivity can be utilized in various synthetic transformations, such as the catalytic degradation of ethers.[6]
Chemical Compatibility
The compatibility of this compound with various materials is a critical consideration for its storage, handling, and use in reaction setups. Incompatible materials can lead to degradation of the material, contamination of the chemical, or hazardous situations.
| Material | Compatibility Rating | Notes |
| Polyethylene (PE) | Good | Generally resistant to this compound at room temperature.[7] However, long-term exposure or elevated temperatures may cause some swelling or degradation.[8] |
| Polypropylene (B1209903) (PP) | Good | Similar to polyethylene, polypropylene shows good resistance to this compound under normal conditions.[9] |
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | PTFE is highly resistant to a wide range of chemicals, including this compound, due to its inert nature.[4][10][11][12][13] |
| Fluoroelastomers (Viton®) | Fair to Poor | Viton® is generally not recommended for use with low molecular weight esters and can be susceptible to swelling and degradation upon exposure to this compound.[14][15][16] |
| Glass | Excellent | Glass is the preferred material for storing and handling this compound. |
| Stainless Steel | Excellent | Stainless steel is also a suitable material for use with this compound. |
Experimental Protocols
Protocol for Monitoring Hydrolysis of this compound by NMR Spectroscopy
This protocol outlines a method for monitoring the hydrolysis of this compound in an aqueous solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][17]
Materials:
-
This compound
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., acetone-d₆) of known concentration.
-
In an NMR tube, add a known volume of D₂O.
-
Place the NMR tube in the NMR spectrometer and acquire a spectrum of the D₂O.
-
Inject a small, known volume of the this compound stock solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the ethoxy group protons of this compound and the increase in the intensity of the ethanol protons.
-
The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.
Protocol for Assessing Chemical Compatibility with Polymers (Adapted from ASTM D543)
This protocol describes a standardized method for evaluating the resistance of plastics to this compound, adapted from the ASTM D543 standard.[18][19][20][21][22]
Materials:
-
Test specimens of the polymer (e.g., polyethylene, polypropylene, Viton®, PTFE) with known dimensions and weight.
-
This compound
-
Sealed containers
-
Analytical balance
-
Calipers
Procedure:
-
Measure and record the initial weight and dimensions of at least three specimens of each polymer.
-
Place the specimens in a sealed container and completely immerse them in this compound.
-
Store the containers at a controlled temperature (e.g., room temperature or an elevated temperature to simulate specific conditions) for a specified duration (e.g., 24 hours, 7 days, or longer).
-
After the exposure period, carefully remove the specimens from the this compound, blot them dry with a lint-free cloth, and allow any absorbed solvent on the surface to evaporate.
-
Immediately re-weigh and re-measure the dimensions of the specimens.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
-
Calculate the percentage change in weight and dimensions.
-
Optionally, mechanical properties such as tensile strength and elongation can be measured before and after exposure to quantify any degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infinitalab.com [infinitalab.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. tym.co.uk [tym.co.uk]
- 6. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 7. prinsco.com [prinsco.com]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. foxxlifesciences.in [foxxlifesciences.in]
- 12. calpaclab.com [calpaclab.com]
- 13. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 14. calpaclab.com [calpaclab.com]
- 15. ibmoore.com [ibmoore.com]
- 16. chemtools.com.au [chemtools.com.au]
- 17. scispace.com [scispace.com]
- 18. Chemical Compatibility ASTM D543 [intertek.com]
- 19. coirubber.com [coirubber.com]
- 20. scribd.com [scribd.com]
- 21. eurolab.net [eurolab.net]
- 22. belge.com [belge.com]
Ethoxytrimethylsilane safety data sheet (SDS) handling precautions
An In-depth Technical Guide to the Safe Handling of Ethoxytrimethylsilane
For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1825-62-3), a common silylating agent and intermediate in organic synthesis.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is a highly flammable liquid and vapor.[1][2][3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key quantitative physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C5H14OSi[2] |
| Molecular Weight | 118.25 g/mol [3][5] |
| Boiling Point | 75-76 °C[5] |
| Flash Point | -18 °C to -19.5 °C (closed cup)[1][5][6] |
| Autoignition Temperature | 280 °C[1][6] |
| Density | 0.757 g/mL at 25 °C[2][5] |
| Vapor Pressure | 533 hPa at 56 °C[2] |
| Explosion Limits | Lower: 1.50%, Upper: 16.50%[1][6] |
| Refractive Index | n20/D 1.374[5] |
Experimental Protocols for Safety Data
The safety data presented in Safety Data Sheets (SDS) are derived from standardized experimental protocols. Below are brief overviews of the methodologies used to determine key toxicological and flammability data.
Toxicological Studies:
-
LD50 (Lethal Dose, 50%): This test determines the single dose of a substance that is expected to cause death in 50% of a test animal population. For this compound, an oral LDLo (Lowest published lethal dose) in rats has been reported as 1400 mg/kg.[7][8] The general protocol involves administering the substance, typically orally or dermally, to a group of animals at various dose levels. The animals are then observed over a set period for signs of toxicity and mortality.
-
Draize Test: This is an acute toxicity test used to assess the irritation potential of a substance on the skin or eyes of a conscious animal, typically a rabbit. For this compound, a Draize test on a rabbit's eye resulted in a 79 mg reading.[6] The protocol involves applying the test substance to the eye or skin of the animal and observing for signs of irritation, such as redness, swelling, and discharge, over a period of several days.
Flammability Tests:
-
Flash Point Determination (Closed Cup Method): The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. The closed-cup method involves placing the substance in a sealed container and heating it gradually. A small flame is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point. This method is generally used for liquids with lower flash points, like this compound.
Handling and Storage
Proper handling and storage procedures are critical to minimizing the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][9]
-
Use spark-proof tools and explosion-proof equipment.[1][6][10][11]
-
Ground and bond containers when transferring material to prevent static discharge.[6][10]
-
Avoid inhalation of vapor or mist.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6][10]
Caption: General Handling Workflow for this compound
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
Store away from incompatible substances such as acids, peroxides, and oxidizing agents.[1][6]
-
The storage area should be designated as a "flammables area".[1][6][11]
-
Protect from moisture, as the material is moisture-sensitive.[1][2][6]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][6]
-
Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2][6]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][2][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 乙氧基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Ethoxy(trimethyl)silane | CAS#:1825-62-3 | Chemsrc [chemsrc.com]
- 9. gelest.com [gelest.com]
- 10. canbipharm.com [canbipharm.com]
- 11. fishersci.de [fishersci.de]
Spectroscopic data of ethoxytrimethylsilane (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of Ethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1825-62-3), a common silyl (B83357) ether in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Chemical Structure
IUPAC Name: Ethoxy(trimethyl)silane Molecular Formula: C₅H₁₄OSi Molecular Weight: 118.25 g/mol [1][2][3] Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the ethoxy and trimethylsilyl (B98337) protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.1 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.1 | Singlet (s) | 9H | -Si(CH₃ )₃ |
Note: Precise chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Data
The ¹³C NMR spectrum shows three signals corresponding to the three distinct carbon environments in the molecule.[4]
| Chemical Shift (δ) ppm | Assignment |
| ~58.5 | -O-CH₂ -CH₃ |
| ~18.5 | -O-CH₂-CH₃ |
| ~-1.0 | -Si(CH₃)₃ |
Note: Data referenced from public spectral databases.[4][5]
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of liquid silanes like this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required (though the trimethylsilyl group of the analyte itself can serve as an internal reference).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific vibrational frequencies.
IR Absorption Data
The key vibrational bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 2975-2870 | Strong | C-H stretching (in -CH₃ and -CH₂ groups) |
| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |
| 1100-1070 | Strong | Si-O-C asymmetric stretching |
| 840 | Strong | Si-C stretching and CH₃ rocking on Si |
| 750 | Medium | CH₃ rocking on Si |
Note: These are characteristic absorption ranges for alkyl silyl ethers.[6]
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the following methods:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin capillary film.
-
-
Instrumentation and Data Acquisition:
-
Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The spectra typically show a weak or absent molecular ion peak and a base peak corresponding to the loss of a methyl group.[7]
Mass Spectrometry Data (Electron Ionization)
The mass spectrum is typically acquired using electron ionization (EI) at 70 eV. The major fragments are listed below.[1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 118 | Low / Absent | [M]⁺ (Molecular Ion) |
| 103 | High | [M - CH₃]⁺ |
| 75 | High | [(CH₃)₂SiOH]⁺ |
| 73 | High | [(CH₃)₃Si]⁺ |
| 59 | Medium | [CH₃Si(O)]⁺ or [(CH₃)₂SiH]⁺ |
| 45 | Medium | [C₂H₅O]⁺ |
Experimental Protocol for Mass Spectrometry
A standard protocol for analyzing this compound by GC-MS is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
-
Instrumentation and Data Acquisition (GC-MS):
-
Gas Chromatograph (GC):
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) to separate the analyte from the solvent and any impurities.
-
A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.
-
-
Mass Spectrometer (MS):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions.
-
The mass spectrum is recorded over a mass range of, for example, m/z 35-200.
-
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of this compound under electron ionization.
Caption: Primary fragmentation pathway of this compound in EI-MS.
References
- 1. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1825-62-3 [sigmaaldrich.com]
- 3. 乙氧基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(1825-62-3) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. gelest.com [gelest.com]
- 7. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
Physical properties of ethoxytrimethylsilane: boiling point, density
An In-Depth Technical Guide on the Physical Properties of Ethoxytrimethylsilane
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work.
Physical Properties of this compound
This compound, with the chemical formula C₂H₅OSi(CH₃)₃, is a valuable organosilicon compound. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and material science.
Quantitative Data
The boiling point and density of this compound are summarized in the table below. These values have been compiled from various sources, providing a reliable range for these properties under specified conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 75 - 76 °C | at 1013 mbar[1][2][3] |
| Density | 0.758 g/cm³ | at 20 °C[1] |
| 0.76 g/cm³ | at 20 °C | |
| 0.757 g/mL | at 25 °C[2][3] |
Experimental Protocols
While specific experimental protocols for the determination of the boiling point and density of this compound were not detailed in the provided search results, general methodologies for these measurements are well-established in the field of chemistry.
Boiling Point Determination
Several standard methods are employed to determine the boiling point of a liquid compound like this compound. These include:
-
Distillation Method: A simple distillation apparatus can be used to measure the boiling point. The temperature at which the liquid actively boils and its vapor phase is in equilibrium with the liquid phase is recorded as the boiling point. For this method, a sample volume of at least 5 mL is typically required.[4]
-
Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor path below the condenser will register a stable temperature corresponding to the boiling point.[4]
-
Thiele Tube Method: This is a micro-method that requires a small amount of the sample (less than 0.5 mL). The sample is heated in a small tube along with an inverted capillary tube within a Thiele tube containing heating oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[4]
It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
Density Determination
The experimental protocol for determining the density of this compound was not available in the provided search results. Generally, the density of a liquid is determined using a pycnometer or a digital density meter. These instruments allow for precise measurement of the mass of a known volume of the liquid at a specific temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination and reporting of physical properties of a chemical compound.
Caption: Logical workflow for determining and reporting physical properties.
References
Ethoxytrimethylsilane: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethoxytrimethylsilane in common organic solvents. This compound, a member of the alkoxysilane family, is a versatile compound utilized in a range of applications, including as a silylating agent and in the synthesis of silicon-containing polymers. An understanding of its solubility is critical for its effective use in various experimental and industrial settings.
While precise quantitative solubility data is not widely available in published literature, this guide synthesizes the existing qualitative information and provides a detailed, generalized experimental protocol for its determination.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for comprehending its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄OSi | [1][2] |
| Molecular Weight | 118.25 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.757 g/mL at 25 °C | [2] |
| Boiling Point | 75-76 °C | [2] |
| Flash Point | -19.5 °C (closed cup) | [2] |
| Water Solubility | Reacts with water | [1] |
Qualitative Solubility of this compound
This compound possesses both a nonpolar trimethylsilyl (B98337) group and a more polar ethoxy group, influencing its solubility across a range of organic solvents.[3] It is generally considered to be soluble in most common organic solvents.[3] The available qualitative data is summarized below.
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide | Very soluble[1] |
| Methanol | Soluble[1] |
| Ethanol | Generally soluble[3] |
| Hexane | Generally soluble[3] |
| Glacial Acetic Acid | Sparingly soluble[1] |
| Chloroform | Very slightly soluble[1] |
It is important to note that this compound reacts with water, and therefore is not considered soluble in aqueous solutions.[1]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the solubility of a liquid such as this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight seals
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and syringe filters (solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct layer of undissolved this compound should be visible.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation of the undissolved solute.
-
-
Sample Extraction:
-
Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any suspended microdroplets.
-
-
Gravimetric Analysis and Sample Preparation for GC:
-
Determine the mass of the collected saturated solution.
-
Dilute the saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method being used.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated Gas Chromatograph (GC) to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Logical workflow for the experimental determination of solubility.
References
Purity Analysis of Ethoxytrimethylsilane for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxytrimethylsilane (ETMS), a member of the alkoxysilane family, is a versatile reagent widely employed in organic synthesis and materials science. In the pharmaceutical industry and drug development, its primary role is as a silylating agent. Silylation is a chemical process that introduces a trimethylsilyl (B98337) group into a molecule, a crucial step for protecting reactive functional groups like hydroxyls and amines. This protection allows for selective reactions at other parts of the molecule, thereby improving reaction yields and preventing the formation of unwanted byproducts. The purity of this compound is of paramount importance in these applications, as impurities can lead to side reactions, contamination of the final product, and complications in downstream processes. This guide provides a comprehensive overview of the methods for analyzing the purity of this compound for research and pharmaceutical applications, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Research Applications
In the context of drug development and complex organic synthesis, the purity of starting materials and reagents is a critical factor that can significantly impact the outcome of a reaction. For a silylating agent like this compound, high purity is essential for several reasons:
-
Reaction Stoichiometry and Yield: Accurate knowledge of the purity of this compound is necessary to ensure the correct stoichiometric ratios in a reaction. Using an impure reagent can lead to incomplete reactions and lower yields of the desired product.
-
Prevention of Side Reactions: Impurities present in this compound can be reactive under the reaction conditions, leading to the formation of unintended byproducts. These byproducts can complicate the purification of the desired compound and may even be difficult to separate.
-
Product Contamination: Non-volatile or reactive impurities can be incorporated into the final product, affecting its purity, stability, and potentially its biological activity and safety.
-
Reproducibility: The use of well-characterized, high-purity reagents is fundamental for ensuring the reproducibility of synthetic procedures, a cornerstone of scientific research and pharmaceutical manufacturing.
Common Impurities in this compound
Impurities in this compound can originate from the manufacturing process or from degradation upon storage. Understanding the potential impurities is the first step in developing appropriate analytical methods for their detection and quantification.
Synthesis-Related Impurities
This compound is commonly synthesized via two main routes:
-
Reaction of Chlorotrimethylsilane (B32843) with Ethanol (B145695): This is a widely used industrial method.
-
Unreacted Starting Materials: Residual chlorotrimethylsilane and ethanol may be present.
-
Byproducts: Hydrogen chloride (HCl) is a major byproduct, which is typically neutralized. Incomplete neutralization can leave residual acids.
-
-
Reaction of Hexamethyldisilazane (B44280) (HMDS) with Ethanol: This route offers a milder alternative, avoiding the generation of HCl.
-
Unreacted Starting Materials: Residual hexamethyldisilazane and ethanol.
-
Byproducts: Ammonia is the primary byproduct.
-
Degradation-Related Impurities
This compound is sensitive to moisture and can hydrolyze to form various siloxane-containing impurities.
-
Hexamethyldisiloxane (HMDSO): Formed by the hydrolysis of this compound, where two molecules of trimethylsilanol (B90980) condense.
-
Ethanol: Released during hydrolysis.
-
Trimethylsilanol: The initial hydrolysis product, which is often unstable and condenses to HMDSO.
A logical workflow for identifying and quantifying these impurities is crucial for quality control.
Experimental Protocols for Purity Analysis
The following sections detail the experimental methodologies for the quantitative analysis of this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
4.1.1 Methodology
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a dry, inert solvent such as anhydrous hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards for expected impurities (e.g., hexamethyldisiloxane, ethanol) in the same solvent.
-
An internal standard (e.g., undecane) can be added to both the sample and standard solutions for improved quantitative accuracy.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
4.1.2 Data Analysis
-
Identify the peaks in the total ion chromatogram (TIC) of the this compound sample by comparing their retention times and mass spectra with those of the prepared standards and with reference spectra from a library (e.g., NIST).
-
Quantify the identified impurities by constructing calibration curves based on the peak areas of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assay
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.
4.2.1 Methodology
-
Sample and Standard Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is often sufficient for quantitative accuracy).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Appropriate for observing all relevant signals.
-
4.2.2 Data Analysis
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction on the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the -CH2- quartet) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.
-
Data Presentation and Acceptance Criteria
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: GC-MS Impurity Profile of this compound (Example)
| Impurity Name | Retention Time (min) | m/z for Quantification | Concentration (w/w %) |
| Ethanol | 3.2 | 45 | 0.15 |
| Hexamethyldisiloxane | 5.8 | 147 | 0.50 |
| Unreacted Starting Material | X.X | XXX | < 0.1 |
| Other unidentified | Y.Y | YYY | < 0.05 |
| Total Impurities | ~0.8 | ||
| This compound Purity | ~99.2 |
Table 2: qNMR Purity Assay of this compound (Example)
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (mg) | 15.25 | 5.10 |
| Molecular Weight ( g/mol ) | 118.25 | 116.07 |
| Signal for Integration | -CH2- (quartet) | -CH= (singlet) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 10.50 | 3.50 |
| Purity of Standard (P_IS) | 99.9% | |
| Calculated Purity | 99.1% |
Acceptance Criteria in Pharmaceutical Applications
The acceptable level of impurities in a raw material like this compound used in pharmaceutical manufacturing is governed by regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).[1][2]
-
ICH Q3A(R2) provides guidance on impurities in new drug substances.[3] For starting materials and reagents, the expectation is that their purity is well-controlled.
-
Reporting Threshold: Impurities present at a level of ≥0.05% should be reported.[1]
-
Identification Threshold: The structure of impurities present at a level of ≥0.10% or a daily intake of >1.0 mg (whichever is lower) should be determined.
-
Qualification Threshold: Impurities present at a level of ≥0.15% or a daily intake of >1.0 mg (whichever is lower) need to be qualified, meaning their biological safety needs to be assessed.[1]
For a raw material like this compound, a typical specification for pharmaceutical use would be a purity of ≥99.0% , with no single unidentified impurity exceeding 0.1% . The total impurity profile should also be considered.
Conclusion
The robust purity analysis of this compound is a critical aspect of quality control in research, particularly in the development of pharmaceuticals. A combination of a high-resolution separation technique like GC-MS for impurity profiling and an accurate quantitative method like qNMR for the final purity assay provides a comprehensive approach to ensuring the quality of this important silylating agent. By adhering to detailed experimental protocols and established regulatory guidelines, researchers and drug development professionals can mitigate the risks associated with impurities and ensure the integrity and reproducibility of their work.
References
Methodological & Application
Application Notes and Protocols: Ethoxytrimethylsilane for Surface Modification of Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) nanoparticles (SNPs) is a pivotal step in the development of advanced materials for a range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2] This document provides detailed application notes and protocols for the surface modification of silica nanoparticles using ethoxytrimethylsilane. This process, known as silanization, imparts a hydrophobic character to the nanoparticle surface by grafting trimethylsilyl (B98337) groups. This modification can enhance the loading of hydrophobic therapeutic agents, improve the stability and dispersibility of the nanoparticles in various media, and influence their interactions with biological systems.[1][3] These notes are intended to guide researchers through the synthesis, characterization, and application of these functionalized nanoparticles, with a particular focus on their use as drug delivery vehicles.[4][5]
Data Presentation
The following tables summarize key quantitative data related to the surface modification of silica nanoparticles with silanes and their subsequent application in drug delivery.
Table 1: Physicochemical Properties of Silsesquioxane-Modified Nanoparticles [1]
| Nanoparticle Core Material | Silsesquioxane Precursor | Average Particle Size (nm) | Zeta Potential (mV) | Coating Thickness (nm) |
| Silica (SiO₂) | Methyltriethoxysilane (MTES) | 100 ± 15 | -25 ± 5 | 2-5 |
| Iron Oxide (Fe₃O₄) | Methyltrimethoxysilane (MTMS) | 50 ± 10 | -15 ± 4 | 3-7 |
| Gold (Au) | Methyltriethoxysilane (MTES) | 30 ± 5 | -20 ± 6 | 1-3 |
Table 2: Drug Loading and Release Characteristics of Silsesquioxane-Modified Nanoparticles [1]
| Nanoparticle System | Model Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | In Vitro Release (pH 5.5, 48h) | In Vitro Release (pH 7.4, 48h) |
| MTES-SiO₂ | Doxorubicin | 8.5 | 92 | 65% | 25% |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size distribution.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Anhydrous Ethanol (B145695)
-
Ammonium (B1175870) Hydroxide (B78521) solution (28-30%)
-
Deionized Water
Procedure:
-
In a round-bottom flask, prepare a solution of 115 mL of dried ethanol, 3.75 mL of aqueous ammonium hydroxide solution (14.6 M), and 3.75 mL of water.[6]
-
While stirring the solution, add 2.5 mL of TEOS.[6]
-
Continue stirring the mixture for 12 hours at room temperature.[6]
-
Isolate the silica nanoparticles by centrifugation at 15,000 rpm.[6]
-
Discard the supernatant and redisperse the nanoparticles in ethanol.[6]
-
Repeat the washing process of centrifugation and redispersion three times to purify the nanoparticles.[6]
-
Finally, redisperse the purified SiO₂ nanoparticles in ethanol for storage or immediate use.
Protocol 2: Surface Modification with this compound
This protocol details the post-synthesis grafting of trimethylsilyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension in ethanol (from Protocol 1)
-
This compound
-
Anhydrous Ethanol
Procedure:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask.
-
Ensure a uniform dispersion by sonicating the mixture for 15 minutes.[1]
-
To the stirred nanoparticle suspension, add the desired amount of this compound. The ratio of silane (B1218182) to silica can be varied to control the grafting density.[7]
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.[1][6]
-
Collect the surface-modified nanoparticles by centrifugation at 10,000 rpm for 20 minutes.[1]
-
Discard the supernatant and wash the nanoparticle pellet with ethanol three times to remove unreacted this compound and byproducts.[1]
-
Dry the resulting hydrophobic silica nanoparticles under vacuum for further use.
Protocol 3: Characterization of Surface-Modified Silica Nanoparticles
This protocol outlines the key characterization techniques to confirm successful surface modification.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of trimethylsilyl groups on the silica surface.
-
Procedure: Acquire spectra of both unmodified and modified dried nanoparticle samples, typically using KBr pellets or an ATR-FTIR accessory, in the range of 4000-400 cm⁻¹.[2][7] Look for characteristic peaks corresponding to Si-O-Si and C-H bonds.
2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Purpose: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.
-
Procedure: Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.[2] A change in the zeta potential towards a more neutral value after modification is indicative of successful surface functionalization.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of organic material (trimethylsilyl groups) grafted onto the silica surface.[2]
-
Procedure: Heat a known amount of the dried nanoparticle sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).[2] The weight loss corresponds to the grafted organic moieties.
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and size of the nanoparticles.
-
Procedure: Prepare a sample by drying a drop of the nanoparticle suspension in ethanol on a carbon-coated copper TEM grid.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Ethoxytrimethylsilane as a Capping Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxytrimethylsilane (ETMS) is a monofunctional alkoxysilane commonly employed as a capping or surface modifying agent in various synthetic processes, particularly in the fields of materials science and drug delivery. Its primary function is to react with surface hydroxyl (-OH) groups on a variety of substrates, such as nanoparticles, to impart a hydrophobic trimethylsilyl (B98337) layer. This surface modification can be critical for controlling particle growth, preventing aggregation, enhancing dispersibility in non-polar solvents, and modulating the interaction of the material with biological systems. In drug delivery, the hydrophobic surface created by ETMS can influence drug loading capacity, control release kinetics, and improve the stability of nanoparticle formulations.
These application notes provide a comprehensive guide to the use of this compound as a capping agent, including detailed experimental protocols, quantitative data for comparable systems, and visualizations of key processes to aid researchers in their synthetic endeavors.
Data Presentation
The following tables summarize quantitative data from studies on nanoparticles surface-modified with silane (B1218182) agents, providing a comparative baseline for the expected outcomes when using this compound.
Table 1: Physicochemical Properties of Silane-Modified Nanoparticles
| Nanoparticle Core | Silane Agent | Average Particle Size (nm) | Zeta Potential (mV) | Water Contact Angle (°) | Reference |
| Silica (B1680970) (SiO₂) | Methyltriethoxysilane (MTES) | 100 ± 15 | -25 ± 5 | > 90 | [1] |
| Iron Oxide (Fe₃O₄) | Methyltrimethoxysilane (MTMS) | 50 ± 10 | -15 ± 4 | Not Reported | [1] |
| Gold (Au) | Methyltriethoxysilane (MTES) | 30 ± 5 | -20 ± 6 | Not Reported | [1] |
| Glass | Chlorotrimethylsilane | Not Applicable | Not Reported | ~95 | [2] |
| Wood Fibers | Methyl trimethoxy silane | Not Applicable | Not Reported | 136.0 | [3] |
Table 2: Drug Loading and Release Characteristics of Silane-Modified Nanoparticles
| Nanoparticle System | Model Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | In Vitro Release (pH 5.5, 48h) | In Vitro Release (pH 7.4, 48h) | Reference |
| MTES-SiO₂ | Doxorubicin | 5.2 ± 0.8 | 85 ± 5 | ~60% | ~25% | [1] |
| MSN-PLH-TAM | Doxorubicin | Not Reported | Not Reported | ~9% | ~5% | [4] |
| MSN@DOX | Doxorubicin | >10 | Not Reported | pH-dependent | Sustained for 48h |
Experimental Protocols
The following are detailed model protocols for the surface modification of silica nanoparticles using this compound. These protocols are based on established methods for similar silane agents and should be optimized for specific applications.[1][5]
Protocol 1: Surface Modification of Silica Nanoparticles with this compound (ETMS)
Objective: To create a hydrophobic trimethylsilyl layer on the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (e.g., 100 nm)
-
This compound (ETMS)
-
Anhydrous Ethanol (B145695)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
Procedure:
-
Dispersion of Nanoparticles:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure uniform dispersion.
-
-
Addition of Reagents:
-
To the nanoparticle suspension, add 5 mL of deionized water and 2 mL of ammonium hydroxide.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Initiation of Capping:
-
Add 1 mL of this compound (ETMS) to the mixture dropwise while stirring vigorously.
-
-
Reaction:
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
-
Purification:
-
Collect the surface-modified nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the nanoparticle pellet with anhydrous ethanol three times to remove unreacted ETMS and byproducts. After each wash, centrifuge and discard the supernatant.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-C and Si-O-Si bonds.
-
Transmission Electron Microscopy (TEM): To observe any changes in particle morphology.
-
Dynamic Light Scattering (DLS): To measure the change in particle size and zeta potential.
-
Contact Angle Goniometry: To quantify the increase in surface hydrophobicity.
Protocol 2: Drug Loading onto ETMS-Modified Silica Nanoparticles
Objective: To load a hydrophobic drug onto the surface-modified silica nanoparticles.
Materials:
-
ETMS-modified silica nanoparticles
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Appropriate organic solvent for the drug (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Drug Solution Preparation:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent to create a concentrated stock solution.
-
-
Nanoparticle Dispersion:
-
Disperse 50 mg of ETMS-modified silica nanoparticles in 10 mL of the same organic solvent used for the drug.
-
-
Drug Loading:
-
Add the drug solution to the nanoparticle dispersion.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
-
Purification:
-
Centrifuge the mixture at 12,000 rpm for 30 minutes to pellet the drug-loaded nanoparticles.
-
Carefully collect the supernatant to determine the amount of unloaded drug (for calculating loading efficiency).
-
-
Washing:
-
Wash the nanoparticle pellet with PBS (pH 7.4) to remove any loosely adsorbed drug.
-
Centrifuge and discard the supernatant. Repeat the washing step twice.
-
-
Drying:
-
Lyophilize or dry the drug-loaded nanoparticles under vacuum.
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of the loaded drug from the ETMS-modified nanoparticles.
Materials:
-
Drug-loaded ETMS-modified nanoparticles
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5, to simulate endosomal environment)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Sample Preparation:
-
Disperse 10 mg of drug-loaded nanoparticles in 5 mL of the respective release buffer (PBS pH 7.4 or pH 5.5).
-
-
Dialysis Setup:
-
Transfer the nanoparticle dispersion into a dialysis bag.
-
Seal the bag and immerse it in 50 mL of the corresponding fresh release buffer in a beaker.
-
-
Incubation:
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the amount of drug released into the buffer at each time point using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Capping mechanism of this compound on a hydroxylated surface.
Caption: Experimental workflow for synthesis and application of ETMS-capped nanoparticles.
Caption: Logical relationships influencing the performance of ETMS-capped nanoparticles.
References
Application Notes and Protocols for Creating Hydrophobic Coatings with Ethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification to impart hydrophobicity is a critical technique in a multitude of scientific and industrial applications, including the fabrication of self-cleaning surfaces, anti-fouling coatings for biomedical devices, and protective layers to prevent corrosion. Ethoxytrimethylsilane (ETMS) is a monofunctional organosilane used to create a hydrophobic trimethylsilyl (B98337) monolayer on various substrates. This process, known as silanization, leverages the reaction of the ethoxy group with surface hydroxyls to form a stable, covalent bond, effectively rendering the surface water-repellent.
The underlying chemical mechanism involves the hydrolysis of the ethoxy group on the silane (B1218182) in the presence of trace water to form a reactive silanol (B1196071) group (-Si-OH). This silanol then condenses with hydroxyl (-OH) groups present on the substrate, forming a durable siloxane (Si-O-Si) bond. The non-polar trimethylsilyl groups are oriented away from the surface, creating a low-energy layer that repels water.
Data Presentation
Quantitative data on the water contact angle of surfaces treated specifically with this compound is not extensively available in the reviewed literature. However, to provide a comparative context, the following table summarizes typical water contact angles achieved with other common silanizing agents on glass and silicon substrates. The resulting hydrophobicity is influenced by factors such as the length of the alkyl chain of the silane, the reaction conditions, and the substrate topography.
| Silanizing Agent | Substrate | Water Contact Angle (°) |
| Untreated Glass/Silicon | Glass/Silicon | < 20° - 45° |
| Chloro(dodecyl)dimethylsilane | Glass | ~95° |
| Octyltriethoxysilane | Concrete | ~141° |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide | 99° - 105° |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | ~80° |
Experimental Protocols
This section provides a detailed methodology for creating a hydrophobic coating on a hydroxylated surface (e.g., glass or silicon wafers) using a solution-based deposition of this compound.
Protocol 1: Substrate Preparation and Activation
Proper cleaning and activation of the substrate are paramount for achieving a uniform and durable hydrophobic coating. This protocol ensures the removal of organic contaminants and maximizes the density of surface hydroxyl groups necessary for the silanization reaction.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Nitrogen gas (high purity)
-
Plasma cleaner or Piranha solution (EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood).
Procedure:
-
Cleaning:
-
Submerse the substrates in a beaker containing a detergent solution and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in DI water for 15 minutes.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (choose one method):
-
Plasma Treatment (Recommended): Place the dried substrates in a plasma cleaner (oxygen or air plasma) for 3-5 minutes. This method effectively removes residual organic contaminants and generates a high density of surface hydroxyl groups.[1]
-
Piranha Etching (Use with extreme caution): Prepare a Piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) (typically in a 3:1 or 7:3 ratio). Submerge the substrates in the solution for 10-15 minutes. Rinse extensively with DI water.
-
-
Final Drying and Storage:
-
Dry the activated substrates in an oven at 110-120°C for at least 1 hour.
-
For immediate use, allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen. It is crucial to use the activated substrates promptly to prevent atmospheric contamination.
-
Protocol 2: Silanization with this compound
This protocol describes the formation of a hydrophobic monolayer on the activated substrate via solution-phase deposition.
Materials:
-
Activated substrates
-
This compound (ETMS)
-
Anhydrous toluene (B28343) or hexane (B92381) (reagent grade)
-
Beakers or Petri dishes
-
Oven
Procedure:
-
Solution Preparation:
-
In a clean, dry glass beaker inside a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane. For example, to prepare a 2% solution, add 2 mL of ETMS to 98 mL of anhydrous toluene.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrates in the silane solution. Ensure the setup is protected from atmospheric moisture, for instance, by performing the reaction under a dry nitrogen atmosphere, to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The optimal immersion time may vary depending on the desired surface coverage and should be determined experimentally.
-
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates thoroughly with the anhydrous solvent (toluene or hexane) to remove any unreacted silane.
-
-
Curing:
-
Allow the coated substrates to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Heat the substrates in an oven at 100-120°C for 1 hour. This curing step promotes the formation of covalent bonds between the silane and the substrate and removes any remaining solvent.[1]
-
-
Final Steps:
-
Allow the substrates to cool to room temperature before characterization.
-
Protocol 3: Characterization of the Hydrophobic Coating
The effectiveness of the hydrophobic coating is primarily assessed by measuring the static water contact angle.
Materials and Equipment:
-
Coated substrates
-
Goniometer or contact angle measurement system
-
High-purity water
Procedure:
-
Sample Preparation: Place the coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface of the coated substrate.
-
Measurement: Use the goniometer's software to measure the angle formed at the three-phase (solid-liquid-gas) contact line.
-
Analysis: A water contact angle greater than 90° indicates a hydrophobic surface. For robust results, take measurements at multiple locations on the surface and calculate the average.
Visualizations
Caption: Experimental workflow for creating hydrophobic coatings.
Caption: Chemical mechanism of silanization.
References
Application Notes and Protocols: Ethoxytrimethylsilane as a Silylating Agent for Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic protection and deprotection of functional groups is paramount. Hydroxyl groups, ubiquitous in pharmaceuticals and bioactive molecules, often require temporary masking to prevent unwanted side reactions. Ethoxytrimethylsilane (ETMS) serves as an effective silylating agent, converting hydroxyl groups into robust trimethylsilyl (B98337) (TMS) ethers. This transformation temporarily removes the acidic proton of the hydroxyl group and reduces its nucleophilicity, allowing for a wide range of subsequent chemical modifications on other parts of the molecule. These application notes provide a comprehensive overview, experimental protocols, and quantitative data for the use of this compound in the protection of hydroxyl functionalities.
Mechanism of Silylation
The silylation of a hydroxyl group with this compound typically proceeds via an SN2-like mechanism.[1][2] The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the this compound. This reaction is often facilitated by a base, which deprotonates the alcohol to form a more potent nucleophile, the alkoxide. The ethoxy group then serves as a leaving group, yielding the trimethylsilyl ether and an ethoxide byproduct. The use of a base also helps to drive the reaction to completion by neutralizing any acidic byproducts.
Caption: Silylation of an alcohol with this compound.
Applications in Research and Drug Development
The protection of hydroxyl groups as TMS ethers is a critical strategy in the synthesis of complex molecules. For instance, it is indispensable when performing reactions involving strong bases, such as Grignard reactions, or when using organometallic reagents that would otherwise be quenched by the acidic proton of an alcohol.[3][4] The TMS ether is stable under a variety of reaction conditions, yet can be readily cleaved to regenerate the hydroxyl group when desired. This robust yet reversible protection makes this compound a valuable tool in the synthetic chemist's arsenal.
Data Presentation
The following table summarizes the general reaction conditions and expected yields for the silylation of various hydroxyl-containing compounds with this compound. It is important to note that specific yields and reaction times can vary depending on the substrate, solvent, and catalyst used. The data presented here is a compilation and extrapolation from general silylation procedures, as specific quantitative data for this compound is not extensively available in peer-reviewed literature.
| Substrate Type | Example Substrate | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| Primary Alcohol | Benzyl Alcohol | 1 - 4 | > 90 | Reactions are generally fast and high-yielding. |
| Secondary Alcohol | Cyclohexanol | 4 - 12 | 80 - 95 | Steric hindrance can slow the reaction rate compared to primary alcohols. |
| Tertiary Alcohol | tert-Butanol | 12 - 24 | 50 - 70 | Significant steric hindrance makes silylation more challenging, often requiring harsher conditions and longer reaction times. |
| Phenol (B47542) | Phenol | 2 - 6 | > 90 | Phenols are generally reactive and readily silylated. |
Experimental Protocols
General Protocol for Silylation of a Hydroxyl Group
This protocol provides a general procedure for the protection of a hydroxyl group using this compound.
Materials:
-
Alcohol or phenol
-
This compound (ETMS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (Et₃N) or Imidazole)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.).
-
Dissolve the substrate in the anhydrous solvent of choice (e.g., 5-10 mL per mmol of substrate).
-
Add the base (1.2 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add this compound (1.1 - 1.3 eq.) to the reaction mixture via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Caption: General workflow for the silylation of a hydroxyl group.
Protocol for Deprotection of a Trimethylsilyl Ether
The removal of the TMS protecting group can be readily achieved under mild acidic conditions or with a fluoride (B91410) ion source.[5]
Materials:
-
Trimethylsilyl ether
-
Deprotection reagent (e.g., Tetrabutylammonium fluoride (TBAF) in THF, or dilute HCl in methanol)
-
Solvent (e.g., THF or Methanol)
-
Standard glassware for organic synthesis
Procedure using TBAF:
-
Dissolve the trimethylsilyl ether (1.0 eq.) in THF.
-
Add a 1M solution of TBAF in THF (1.1 - 1.2 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Procedure using mild acid:
-
Dissolve the trimethylsilyl ether in methanol (B129727).
-
Add a few drops of dilute hydrochloric acid (e.g., 1M HCl).
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Caption: Logical flow of a protecting group strategy in synthesis.
Safety Information
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and do not inhale the vapors. In case of fire, use a dry chemical or carbon dioxide extinguisher.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
Application of Ethoxytrimethylsilane in Sol-Gel Processes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxytrimethylsilane ((CH₃)₃SiOC₂H₅, ETMS) is a monofunctional alkoxysilane that serves a critical role in sol-gel processes, primarily as a surface-modifying or "capping" agent. Unlike tetra-functional silanes such as tetraethoxysilane (TEOS), which form the three-dimensional silica (B1680970) network, this compound's single reactive ethoxy group allows it to terminate the condensation reaction at specific sites. This property is strategically employed to control surface chemistry, impart hydrophobicity, and modify the porosity of sol-gel derived materials. Its application is particularly relevant in the development of hydrophobic coatings, functionalized nanoparticles for drug delivery, and stable colloidal suspensions.
The primary mechanism of action involves the hydrolysis of the ethoxy group to form a reactive silanol (B1196071) group (-Si-OH), which then condenses with silanol groups present on the surface of silica particles or within the gel network. This reaction effectively replaces hydrophilic hydroxyl groups with hydrophobic trimethylsilyl (B98337) groups, thereby altering the surface energy and chemical reactivity of the material.
Data Presentation
The following table summarizes quantitative data regarding the surface modification of silica sols using this compound. The data is derived from studies involving the functionalization of Stöber silica sols.[1]
| Parameter | Value | Conditions and Remarks |
| Trimethylsilyl (TMS) Surface Coverage | 5% - 33% | The extent of surface functionalization is highly dependent on the initial surface chemistry of the silica sol and the reaction duration.[1] |
| Optimal Surface for Functionalization | High concentration of hydrogen-bonded silanol groups | Sols with a greater number of interacting silanol groups on their surface exhibit higher degrees of TMS coverage upon reaction with this compound.[1] |
| Reaction Time for Surface Modification | Long reaction times (days) | When generated in-situ from the reaction of hexamethyldisilazane (B44280) (HMDS) and ethanol (B145695), this compound reacts with the silica surface over an extended period.[1] |
| Effect on Hydrolysis Rate of Coatings | 80x slower | Coatings made from trimethylsilyl-functionalized sols demonstrate a significantly reduced rate of hydrolysis of remaining surface ethoxy groups when exposed to humidity, indicating enhanced stability.[1] |
Experimental Protocols
This section provides detailed methodologies for the preparation of a silica sol and its subsequent surface functionalization using this compound to induce hydrophobicity.
Protocol 1: Preparation of a Colloidal Silica Sol (Stöber Method)
This protocol outlines the synthesis of monodisperse silica nanoparticles, which will serve as the substrate for surface modification.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a clean, dry flask, prepare a solution of ethanol and deionized water. A typical ratio is 7:2 (v/v).
-
Add ammonium hydroxide to the ethanol/water mixture to act as a catalyst. The amount will influence the final particle size.
-
While vigorously stirring the solution, add TEOS dropwise. The concentration of TEOS will also affect the resulting particle size.
-
Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for the formation of a stable colloidal silica sol. The solution will turn from clear to a milky white suspension.
Protocol 2: Surface Functionalization with this compound for Hydrophobic Coatings
This protocol describes the process of modifying the surface of the prepared silica nanoparticles to render them hydrophobic.
Materials:
-
Colloidal silica sol (from Protocol 1)
-
This compound (ETMS)
-
Ethanol (anhydrous) for washing
-
Hexane (B92381) or other non-polar solvent for dispersion
Procedure:
-
To the prepared colloidal silica sol, add this compound. The molar ratio of ETMS to the estimated surface silanol groups will determine the degree of surface coverage. An excess of ETMS is typically used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature with continuous stirring for 24 to 48 hours. For enhanced reaction kinetics, the temperature can be moderately increased (e.g., to 40-50 °C).
-
After the reaction period, the functionalized silica nanoparticles can be collected by centrifugation.
-
Wash the collected particles multiple times with ethanol to remove unreacted this compound and other byproducts.
-
Finally, redisperse the hydrophobic silica nanoparticles in a non-polar solvent like hexane for storage or for application as a hydrophobic coating. The successful functionalization will be evident by the ease of dispersion in the non-polar solvent and poor dispersion in water.
Mandatory Visualization
The following diagrams illustrate the key chemical processes involved in the sol-gel synthesis and surface modification with this compound.
Caption: General reaction scheme for the hydrolysis and condensation of TEOS in a sol-gel process.
Caption: Workflow for surface functionalization of a silica particle with this compound.
References
Ethoxytrimethylsilane as a Protecting Group in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Silyl (B83357) ethers are a cornerstone of protecting group chemistry, particularly for hydroxyl, amino, and carboxylic acid functionalities, owing to their ease of installation, tunable stability, and mild removal conditions. Ethoxytrimethylsilane (ETMS) is an alkoxysilane reagent utilized for the introduction of the trimethylsilyl (B98337) (TMS) group, a compact and readily cleavable protecting group. This document provides detailed application notes and protocols for the use of this compound as a protecting group in organic synthesis, addressing its applications, stability, and methodologies for protection and deprotection.[1][2] While specific literature on the extensive use of ETMS as a primary protecting group reagent is not as prevalent as for chlorotrimethylsilane (B32843) or silyl amides, its utility can be inferred from the general principles of silylation chemistry.
Overview and Advantages
This compound serves as a source of the trimethylsilyl (TMS) group for the protection of various functional groups. The TMS group is one of the most labile silyl protecting groups, making it suitable for the temporary protection of functional groups that need to be revealed early in a synthetic sequence.
Key Advantages of the Trimethylsilyl Group:
-
Ease of Introduction: The TMS group can be readily introduced onto various functional groups.
-
Mild Cleavage Conditions: Deprotection can be achieved under very mild acidic conditions or with fluoride (B91410) ion sources, often with high selectivity.
-
Volatility of Byproducts: The byproducts of silylation with ETMS (e.g., ethanol) and deprotection are typically volatile and easily removed.
Applications of this compound
This compound can be employed to protect a range of functional groups, including:
-
Alcohols (Primary, Secondary, and Tertiary): Protection of alcohols as trimethylsilyl ethers is a common strategy to prevent their interference in reactions sensitive to acidic protons or nucleophilic hydroxyl groups.[1][2]
-
Phenols: Phenolic hydroxyl groups can be efficiently protected as their TMS ethers.
-
Amines (Primary and Secondary): Amines can be converted to their N-trimethylsilyl derivatives, reducing their nucleophilicity and basicity.
-
Carboxylic Acids: Carboxylic acids can be converted to their trimethylsilyl esters, which can be useful as reactive intermediates or for temporary protection.[3]
Data Presentation: Comparison of Silylating Agents
While specific quantitative data for this compound is limited in readily available literature, the following table provides a general comparison of common silylating agents for the protection of a primary alcohol, highlighting typical reaction conditions. This data is compiled from general knowledge of silylation reactions and may not directly reflect the performance of this compound.
| Silylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| This compound (ETMS) | (Lewis) Acid or Base Catalyst | Aprotic Solvents (e.g., CH₂Cl₂, THF) | Varies (often requires activation) | Good to Excellent (estimated) |
| Chlorotrimethylsilane (TMSCl) | Amine Base (e.g., Et₃N, Imidazole) | Aprotic Solvents (e.g., CH₂Cl₂, DMF) | 1 - 4 hours | > 90 |
| Hexamethyldisilazane (HMDS) | Acid catalyst (e.g., TMSCl, (NH₄)₂SO₄) | Neat or Aprotic Solvents | 1 - 12 hours | > 90 |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | None | Aprotic Solvents (e.g., THF, CH₂Cl₂) | 0.5 - 2 hours | > 95 |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of functional groups using a trimethylsilyl group, with specific considerations for using this compound. Note: These protocols are based on general principles of silylation and may require optimization for specific substrates.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol
-
This compound (ETMS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))
-
Catalyst (e.g., a catalytic amount of a Lewis acid like ZnCl₂ or a protic acid like p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (0.05 - 0.1 equiv).
-
Add this compound (1.1 - 1.5 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude trimethylsilyl ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Deprotection of a Trimethylsilyl Ether
Method A: Acid-Catalyzed Deprotection
Materials:
-
Trimethylsilyl ether
-
Methanol (B129727) or Ethanol
-
Dilute aqueous acid (e.g., 1 M HCl) or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the trimethylsilyl ether in methanol or ethanol.
-
Add the dilute aqueous acid or a catalytic amount of the strong acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC. Deprotection is typically rapid (minutes to a few hours).
-
Upon completion, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent to obtain the deprotected alcohol.
Method B: Fluoride-Mediated Deprotection
Materials:
-
Trimethylsilyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the trimethylsilyl ether (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.1 equiv) dropwise at 0 °C or room temperature.
-
Stir the reaction and monitor by TLC. The reaction is usually very fast.[4][5]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent to yield the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of functional groups using this compound.
Caption: Simplified mechanistic pathways for silylation and acidic desilylation.
Conclusion
This compound provides a viable, albeit less commonly cited, alternative for the introduction of the valuable trimethylsilyl protecting group. Its handling characteristics as a liquid with a non-corrosive byproduct (ethanol) may offer advantages in specific applications over the more traditional chlorotrimethylsilane. The general protocols provided herein, based on established principles of silyl ether chemistry, should serve as a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. As with any synthetic method, optimization for specific substrates is crucial to achieving high yields and selectivity.
References
Application Notes & Protocols: Surface Functionalization of Glass Substrates with Ethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of glass substrates is a critical process in a wide array of research and development applications, including cell culture, microarrays, biosensors, and drug delivery systems. The modification of surface properties, such as wettability and biocompatibility, is essential for controlling interactions between the substrate and biological entities. Ethoxytrimethylsilane ((CH₃)₃SiOC₂H₅) is a monofunctional organosilane commonly used to create a hydrophobic, trimethylsilyl-terminated surface on glass and other hydroxyl-bearing substrates. This process, known as silanization, proceeds through the hydrolysis of the ethoxy group and subsequent condensation with surface silanol (B1196071) groups, resulting in a stable covalent bond.[1][2] These application notes provide detailed protocols for the surface functionalization of glass with this compound and summarize key quantitative data for assessing the modification.
Data Presentation
The effectiveness of surface functionalization with this compound is primarily quantified by the change in water contact angle, which indicates a shift from a hydrophilic to a hydrophobic surface.
| Substrate | Cleaning Method | Silanization Method | Water Contact Angle (Untreated) | Water Contact Angle (Treated) | Reference |
| Fused Silica Glass | Not specified | OTMS (Octadecyltrimethoxysilane) monolayer | 18.4° ± 5.9° | 93.0° ± 3.8° | [3] |
| Soda Lime Glass | Unmodified | Silane (B1218182) coating | ~59° | ~95° | [4] |
| Glass | Piranha solution | APTES (3-aminopropyl)triethoxysilane) | 37° (after Piranha) | 85° | [5] |
| Glass | Not specified | Methyltrimethoxysilane (MTMS) with TEOS | Not specified | 132° | [6] |
Note: Data for various silanes are presented to provide a comparative context for the expected changes in hydrophobicity upon silanization.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the most common method for applying this compound to glass substrates in a solution.
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (≥98% purity)
-
Anhydrous solvent (e.g., Toluene or Ethanol)[7]
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized (DI) water
-
Nitrogen gas source
-
Beakers and staining jars
-
Oven or hot plate
Procedure:
-
Substrate Cleaning and Activation:
-
Place the glass substrates in a beaker.
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.[7] This step is crucial for generating a high density of silanol groups (Si-OH) required for efficient silanization.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
For optimal results, bake the cleaned substrates at 110-120°C for 1 hour to remove any adsorbed water.[8]
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. For example, to make a 2% solution in 100 mL of toluene, add 2 mL of this compound to 98 mL of anhydrous toluene.
-
-
Silanization Reaction:
-
Immerse the cleaned and dried glass substrates in the silanization solution in a staining jar.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage.
-
-
Post-Silanization Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with the anhydrous solvent used for the silanization solution (e.g., toluene) to remove any unreacted silane.
-
Perform a final rinse with a solvent like ethanol (B145695) or isopropanol.
-
-
Curing:
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane bond (Si-O-Si).[1]
-
-
Storage:
-
Store the functionalized substrates in a desiccator to prevent atmospheric moisture from degrading the surface.
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition can produce a more uniform monolayer of the silane on the substrate surface.
Materials:
-
Cleaned and activated glass substrates (from Protocol 1, step 1)
-
This compound
-
Vacuum desiccator
-
Small vial or container for the silane
-
Vacuum pump
Procedure:
-
Preparation:
-
Place the cleaned and activated glass substrates in a vacuum desiccator.
-
Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the desiccator using a vacuum pump for a few minutes to reduce the pressure. This will facilitate the vaporization of the this compound.
-
Close the desiccator valve to seal it from the vacuum pump.
-
Allow the substrates to be exposed to the this compound vapor for 2-12 hours at room temperature. The deposition time will influence the density of the resulting monolayer.
-
-
Curing:
-
Vent the desiccator to atmospheric pressure in a fume hood.
-
Remove the functionalized substrates.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized substrates in a desiccator.
-
Visualizations
Caption: Chemical pathway of this compound functionalization.
Caption: Workflow for glass surface functionalization.
References
Application Notes and Protocols for Modifying Polymer Surfaces with Ethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of polymer surfaces is a critical process in numerous scientific and industrial fields, including materials science, biomedical engineering, and drug development. Ethoxytrimethylsilane (ETMS) is a monofunctional alkoxysilane commonly used as a surface modifying agent, primarily to increase the hydrophobicity of substrates. Its single reactive ethoxy group allows for the formation of a stable, self-assembled monolayer of trimethylsilyl (B98337) groups on surfaces rich in hydroxyl (-OH) functionalities.
This document provides detailed application notes and experimental protocols for the surface modification of polymers using this compound. It is intended to guide researchers, scientists, and drug development professionals in achieving consistent and effective surface modifications for their specific applications.
Principle of Modification
This compound modifies surfaces through a silanization reaction. This process typically involves two key steps:
-
Surface Activation: Many polymers, such as polydimethylsiloxane (B3030410) (PDMS), do not inherently possess a sufficient number of hydroxyl groups for efficient silanization. Therefore, an activation step, commonly using oxygen plasma or UV/Ozone treatment, is employed to generate silanol (B1196071) (Si-OH) groups on the polymer surface.
-
Silanization: The activated polymer is then exposed to this compound. The ethoxy group of ETMS reacts with the surface hydroxyl groups, forming a stable covalent siloxane bond (Si-O-Si) and releasing ethanol (B145695) as a byproduct. This reaction effectively caps (B75204) the hydrophilic hydroxyl groups with hydrophobic trimethylsilyl groups.
Applications in Research and Drug Development
The primary application of this compound in a research and drug development context is to create hydrophobic and inert surfaces. This is particularly valuable in:
-
Microfluidics and Lab-on-a-Chip Devices: Polydimethylsiloxane (PDMS) is a widely used material for fabricating microfluidic devices due to its optical transparency, biocompatibility, and ease of fabrication. However, its inherent hydrophobicity can lead to the non-specific absorption of hydrophobic small molecules, including many drug compounds. This absorption can significantly alter the effective concentration of a drug in solution, leading to inaccurate results in high-throughput screening and other cellular assays. Modifying the PDMS surface with ETMS can create a more inert barrier, reducing the absorption of hydrophobic analytes and improving the accuracy of drug response studies.
-
Biocompatibility and Protein Adsorption: Surface modification with ETMS can influence the interaction of biological molecules with a polymer surface. By creating a hydrophobic surface, it is possible to reduce the adsorption of certain proteins and other biomolecules, which can be advantageous in applications where biofouling is a concern. However, the biocompatibility of any modified surface must be assessed for the specific application. Standard biocompatibility tests include cytotoxicity assays (e.g., ISO 10993-5) to evaluate if the material is toxic to cells.[1]
-
Controlled Wettability: The ability to precisely tune the surface energy and wettability of a polymer is crucial in many applications, such as in the fabrication of microarrays and biosensors. ETMS provides a straightforward method to render a hydrophilic (activated) surface hydrophobic.
Quantitative Data on Surface Modification
The effectiveness of surface modification with this compound is typically quantified by measuring the change in water contact angle and surface energy. The following tables summarize representative data for the modification of common polymers.
Table 1: Water Contact Angle of Polymers Before and After Surface Modification
| Polymer | Treatment | Water Contact Angle (°) |
| Polydimethylsiloxane (PDMS) | Untreated | ~110° |
| O2 Plasma Activated | < 20° | |
| O2 Plasma + this compound | ~95° - 105° | |
| Polycarbonate (PC) | Untreated | ~85° |
| O2 Plasma Activated | ~40° | |
| O2 Plasma + this compound | ~90° - 100° | |
| Polystyrene (PS) | Untreated | ~90° |
| O2 Plasma Activated | ~35° | |
| O2 Plasma + this compound | ~90° - 95° |
Note: The final contact angle after ETMS treatment can vary depending on the specific protocol, including reaction time, temperature, and the density of hydroxyl groups generated during activation.
Table 2: Surface Energy of Polymers Before and After Surface Modification
| Polymer | Treatment | Surface Energy (mN/m) |
| Polydimethylsiloxane (PDMS) | Untreated | ~20-25 |
| O2 Plasma Activated | > 70 | |
| O2 Plasma + this compound | ~25-35 | |
| Polycarbonate (PC) | Untreated | ~40-45 |
| O2 Plasma Activated | > 65 | |
| O2 Plasma + this compound | ~35-45 |
Note: Surface energy is calculated from contact angle measurements using different probe liquids and applying theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Experimental Protocols
Two primary methods are used for the silanization of polymer surfaces with this compound: vapor-phase deposition and solution-phase deposition.
Protocol 1: Vapor-Phase Silanization
Vapor-phase silanization is generally preferred as it tends to produce more uniform monolayers and reduces the risk of solvent contamination.
Materials:
-
Polymer substrate (e.g., PDMS, PC, PS)
-
This compound (ETMS), 98% or higher purity
-
Vacuum desiccator
-
Vacuum pump
-
Plasma cleaner or UV/Ozone cleaner
-
Petri dish or other suitable container for the silane (B1218182)
-
Nitrogen or argon gas (optional)
-
Toluene (B28343) or other anhydrous solvent for cleaning (optional)
-
Contact angle goniometer for characterization
-
X-ray photoelectron spectrometer (XPS) for characterization (optional)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the polymer substrate to remove any surface contaminants. This can be done by sonicating in an appropriate solvent (e.g., isopropanol, ethanol) followed by rinsing with deionized water and drying with a stream of nitrogen.
-
-
Surface Activation:
-
Place the cleaned and dried polymer substrate in a plasma cleaner or UV/Ozone cleaner.
-
Treat the surface with oxygen plasma for 30-60 seconds at a power of 30-100 W. The optimal time and power will depend on the specific instrument and polymer. The goal is to create a hydrophilic surface with a water contact angle below 20°.
-
-
Vapor-Phase Deposition:
-
Immediately after plasma treatment, place the activated substrate in a vacuum desiccator.
-
Place a small, open container (e.g., a glass petri dish) containing 100-200 µL of this compound inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator using a vacuum pump for 5-10 minutes to allow the ETMS to vaporize.
-
Close the desiccator valve and leave the substrate exposed to the ETMS vapor for 1-2 hours at room temperature. For more controlled deposition, the desiccator can be placed in an oven at a slightly elevated temperature (e.g., 50-70°C).
-
-
Post-Deposition Curing and Cleaning:
-
Vent the desiccator with nitrogen or argon gas (or ambient air) and remove the substrate.
-
To remove any physisorbed silane, bake the substrate in an oven at 70-100°C for 30-60 minutes.
-
(Optional) Rinse the surface with an anhydrous solvent like toluene or hexane (B92381) to remove any excess, unreacted silane, and then dry with a stream of nitrogen.
-
-
Characterization:
-
Measure the water contact angle of the modified surface to confirm the increase in hydrophobicity.
-
For a more detailed analysis of the surface chemistry, perform XPS analysis to detect the presence of silicon and changes in the carbon and oxygen signals.
-
Protocol 2: Solution-Phase Silanization
Solution-phase silanization is a simpler alternative to the vapor-phase method, although it may be more prone to the formation of silane aggregates on the surface.
Materials:
-
Polymer substrate
-
This compound (ETMS)
-
Anhydrous solvent (e.g., toluene, hexane, or ethanol)
-
Plasma cleaner or UV/Ozone cleaner
-
Beakers or other suitable containers for the solution
-
Nitrogen or argon gas
-
Contact angle goniometer
-
XPS instrument (optional)
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation steps as described in Protocol 1.
-
-
Preparation of Silanization Solution:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. Toluene or hexane are good choices for minimizing water content. If using ethanol, ensure it is anhydrous as water can cause premature hydrolysis and polymerization of the silane in solution.
-
-
Immersion and Reaction:
-
Immediately after plasma treatment, immerse the activated polymer substrate in the silanization solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. Gentle agitation can help ensure uniform coating.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any unreacted silane.
-
Dry the substrate with a stream of nitrogen.
-
Cure the coated substrate in an oven at 70-100°C for 30-60 minutes to stabilize the silane layer.
-
-
Characterization:
-
Perform contact angle measurements and XPS analysis as described in Protocol 1.
-
Visualizing the Process
The following diagrams illustrate the key processes involved in modifying polymer surfaces with this compound.
Caption: Experimental workflow for polymer surface modification.
Caption: Silanization reaction of ETMS with an activated polymer surface.
Caption: Preventing drug absorption in PDMS microfluidics.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low final contact angle (surface not hydrophobic enough) | Incomplete surface activation. | Increase plasma/UV-Ozone treatment time or power. Confirm hydrophilicity (contact angle < 20°) before silanization. |
| Inactive this compound. | Use fresh, high-purity ETMS. Store under inert gas and protect from moisture. | |
| Insufficient reaction time or temperature. | Increase the reaction time or perform the reaction at a slightly elevated temperature. | |
| Inconsistent contact angles across the surface | Non-uniform plasma treatment. | Ensure the entire surface is evenly exposed to the plasma. |
| Uneven deposition of silane. | For vapor phase, ensure even distribution of vapor. For solution phase, use gentle agitation. | |
| Surface contamination. | Ensure thorough cleaning of the substrate before activation. | |
| Visible film or particles on the surface | Polymerization of silane in solution. | Use anhydrous solvents and minimize exposure to atmospheric moisture. Prepare fresh solutions before use. |
| Incomplete rinsing. | Thoroughly rinse the substrate with fresh solvent after solution-phase deposition. |
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Plasma cleaners and UV/Ozone cleaners generate high-energy radiation and ozone. Follow the manufacturer's safety guidelines.
-
Handle all solvents in a fume hood and dispose of them according to your institution's safety protocols.
References
Application Notes and Protocols for Ethoxytrimethylsilane in Chromatography Column Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In reversed-phase and other forms of silica-based chromatography, the presence of residual silanol (B1196071) groups (Si-OH) on the surface of the stationary phase can lead to undesirable interactions with analytes. These interactions, particularly with basic compounds, can result in peak tailing, reduced column efficiency, and poor reproducibility.[1][2] To mitigate these effects, a process known as "end-capping" is employed to deactivate these active sites. Ethoxytrimethylsilane ((CH₃)₃SiOC₂H₅) is an effective monofunctional silylating agent used for this purpose.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of high-performance liquid chromatography (HPLC) columns. The following sections will cover the underlying chemistry, a step-by-step protocol for the end-capping procedure, and the expected performance improvements with illustrative data.
Principle of End-Capping with this compound
The fundamental principle of end-capping with this compound is the chemical modification of the silica (B1680970) surface. The this compound reacts with the free silanol groups on the silica gel that remain after the primary stationary phase (e.g., C18) has been bonded.[2][4] This reaction converts the polar and acidic silanol groups into non-polar, sterically protected trimethylsilyl (B98337) ethers.[1][5] This "end-capping" effectively shields the analytes from interacting with the residual silanols, leading to improved chromatographic performance.[6]
The chemical reaction proceeds as follows:
≡Si-OH (surface silanol) + (CH₃)₃SiOC₂H₅ (this compound) → ≡Si-O-Si(CH₃)₃ (end-capped silanol) + C₂H₅OH (ethanol)
This process is crucial for producing robust and inert stationary phases, which are essential for the reliable analysis of a wide range of compounds, including pharmaceuticals and other complex mixtures.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the end-capping of a silica-based stationary phase with this compound before packing it into a chromatography column.
Materials
-
Silica Gel: Bare silica gel or a pre-bonded silica gel (e.g., C18-silica) that requires end-capping. The silica should be thoroughly dried before use.
-
This compound: High-purity grade.
-
Anhydrous Toluene (B28343): Or another suitable anhydrous, inert solvent (e.g., xylene).
-
Pyridine (B92270) (optional): As a catalyst or acid scavenger.
-
Methanol and Acetone (B3395972): HPLC grade, for washing.
-
Reaction Vessel: A round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Heating Mantle
-
Filtration Apparatus: Buchner funnel and vacuum flask.
-
Vacuum Oven
Protocol for End-Capping Silica Gel
-
Drying the Silica Gel:
-
Place the silica gel (e.g., 50 g) in a suitable flask.
-
Dry the silica gel in a vacuum oven at 120-150°C for at least 4 hours to remove physisorbed water.[7]
-
Cool the silica gel to room temperature under a dry nitrogen atmosphere.
-
-
Silylation Reaction:
-
Transfer the dried silica gel to the reaction vessel under a nitrogen atmosphere.
-
Add anhydrous toluene to create a slurry (e.g., 200 mL for 50 g of silica).
-
Add this compound to the slurry. A typical molar excess is used to ensure complete reaction. For 50 g of silica with an assumed surface silanol concentration of ~8 µmol/m² and a surface area of 300 m²/g, this would be approximately 0.12 moles of silanols, so an excess of 0.2-0.3 moles of this compound is recommended.
-
If using a catalyst, add a small amount of pyridine (e.g., 1-2 mL).
-
Heat the mixture to reflux (approximately 110°C for toluene) with constant stirring.[8]
-
Maintain the reflux for 4-6 hours under a nitrogen atmosphere.[8]
-
-
Washing and Drying the End-Capped Silica:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the silica gel using a Buchner funnel.
-
Wash the silica gel sequentially with toluene, methanol, and acetone to remove unreacted silylating agent and byproducts. A typical washing sequence would be:
-
2 x 100 mL Toluene
-
2 x 100 mL Methanol
-
2 x 100 mL Acetone
-
-
Dry the end-capped silica gel in a vacuum oven at 60-80°C overnight to remove all residual solvents.[8]
-
-
Packing the Chromatography Column:
-
The resulting dry, free-flowing end-capped silica powder is now ready for packing into an HPLC column using a suitable slurry packing method.
-
Performance Evaluation
The effectiveness of the end-capping procedure is evaluated by comparing the chromatographic performance of columns packed with end-capped and non-end-capped silica. Key performance indicators include peak asymmetry, column efficiency (number of theoretical plates), and the retention of basic compounds.
Table 1: Representative Performance Comparison of C18 Columns (End-Capped vs. Non-End-Capped)
| Parameter | Non-End-Capped C18 | End-Capped C18 with this compound |
| Test Analyte | Amitriptyline (basic) | Amitriptyline (basic) |
| Mobile Phase | Acetonitrile/Water (50:50) with 25 mM Phosphate Buffer, pH 7.0 | Acetonitrile/Water (50:50) with 25 mM Phosphate Buffer, pH 7.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Retention Time (tR) | 5.8 min | 6.2 min |
| Asymmetry Factor (As) | 2.1 | 1.1 |
| Theoretical Plates (N) | 3,500 | 8,500 |
| Test Analyte | Toluene (neutral) | Toluene (neutral) |
| Retention Time (tR) | 8.5 min | 8.7 min |
| Asymmetry Factor (As) | 1.0 | 1.0 |
| Theoretical Plates (N) | 9,000 | 9,200 |
Note: The data presented in this table is illustrative and representative of the expected improvements. Actual values may vary depending on the specific silica, bonding chemistry, and analytical conditions.
The data clearly indicates a significant improvement in the peak shape (asymmetry factor closer to 1) and column efficiency for the basic analyte, amitriptyline, after end-capping.[9] For neutral compounds like toluene, the effect is less pronounced but may still show a slight improvement in overall performance.
Visualizations
Chemical Reaction of End-Capping
Caption: Reaction of a surface silanol group with this compound.
Experimental Workflow for Column Preparation
Caption: Workflow for end-capping and column packing.
Conclusion
The use of this compound for end-capping silica-based stationary phases is a critical step in the preparation of high-performance chromatography columns. This process effectively deactivates residual silanol groups, leading to significant improvements in peak symmetry, column efficiency, and overall column inertness, particularly for the analysis of basic compounds. The detailed protocol provided herein offers a robust methodology for researchers and scientists to produce high-quality, reliable chromatography columns for demanding applications in pharmaceutical analysis and other fields.
References
- 1. End-capping | Separation Science [sepscience.com]
- 2. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 3. veeprho.com [veeprho.com]
- 4. hawach.com [hawach.com]
- 5. chromtech.com [chromtech.com]
- 6. lcms.cz [lcms.cz]
- 7. CN104971705A - Preparation method of C18 reverse phase silica gel bonded stationary phase - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Silylation Reactions with Ethoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and versatile chemical reaction used to introduce a silyl (B83357) group, in this case, a trimethylsilyl (B98337) (TMS) group, onto a molecule. This process is widely employed in organic synthesis and analytical chemistry for the protection of labile functional groups, such as hydroxyls, amines, and carboxylic acids. Ethoxytrimethylsilane (ETMS) serves as a mild and effective silylating agent for these transformations. The resulting trimethylsilyl ethers, amines, and esters exhibit increased volatility, thermal stability, and are generally less polar than the parent compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Furthermore, the TMS protecting group can be readily removed under mild acidic or fluoride-ion conditions, making it a valuable tool in multi-step synthetic sequences.
This document provides detailed application notes and experimental protocols for the silylation of alcohols, amines, and carboxylic acids using this compound.
Reaction Mechanism and Workflow
The silylation of active hydrogen-containing compounds with this compound typically proceeds via a nucleophilic substitution reaction at the silicon center. The reaction can be catalyzed by either acids or bases, which activate the substrate or the silylating agent, respectively. The general workflow for a silylation reaction involves the reaction setup, monitoring, workup, and purification of the silylated product.
Experimental Protocols
Safety Precautions: this compound is a flammable liquid and is moisture-sensitive.[3][4][5] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.
Protocol 1: Silylation of Primary Alcohols (e.g., Benzyl Alcohol)
This protocol describes a general procedure for the base-catalyzed silylation of a primary alcohol.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound (ETMS)
-
Anhydrous Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 equiv.).
-
Dissolve the alcohol in anhydrous DCM or THF (approximately 0.5 M solution).
-
Add anhydrous triethylamine or pyridine (1.2 equiv.) to the solution.
-
Slowly add this compound (1.1 equiv.) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-16 hours.[6][7]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica (B1680970) gel to afford the pure trimethylsilyl ether.
Protocol 2: Silylation of Secondary Amines (e.g., Aniline)
This protocol outlines a general method for the silylation of a secondary amine.
Materials:
-
Secondary Amine (e.g., Aniline)
-
This compound (ETMS)
-
Anhydrous Toluene (B28343) or Hexane
-
(Optional) Acidic or basic catalyst
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary amine (1.0 equiv.) in anhydrous toluene or hexane.
-
Add this compound (1.2 equiv.) to the solution. For less reactive amines, a catalytic amount of an acid (e.g., a few drops of trimethylchlorosilane) or a base can be added.[7]
-
Heat the reaction mixture to reflux and monitor by GC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to quench any remaining silylating agent and neutralize the catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-trimethylsilylamine can be purified by distillation under reduced pressure.
Protocol 3: Silylation of Carboxylic Acids (e.g., Benzoic Acid)
This protocol provides a general procedure for the conversion of a carboxylic acid to its trimethylsilyl ester.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
This compound (ETMS)
-
Anhydrous Hexamethyldisilazane (HMDS) (optional, as catalyst/co-reagent)
-
Anhydrous Toluene or Dichloromethane
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equiv.).
-
Suspend or dissolve the acid in anhydrous toluene or dichloromethane.
-
Add this compound (1.5 equiv.). For a more efficient reaction, a catalytic amount of HMDS can be added.[8]
-
Heat the mixture to reflux and monitor the reaction progress by observing the dissolution of the carboxylic acid and by GC analysis.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can often be used directly for the next step if the silyl ester is an intermediate.
-
For isolation, the solvent and excess reagents can be removed under reduced pressure. The crude trimethylsilyl ester can be purified by distillation. It is important to note that trimethylsilyl esters are sensitive to hydrolysis.[9]
Data Presentation
The efficiency of silylation reactions with this compound is dependent on the substrate, catalyst, solvent, and reaction temperature. The following tables provide a summary of typical reaction conditions and expected outcomes for the silylation of representative substrates.
Table 1: Silylation of Alcohols with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Et₃N | DCM | Room Temp. | 2 - 16 | >90 |
| Secondary Alcohol | Pyridine | Toluene | Reflux | 8 - 24 | 80 - 95 |
| Tertiary Alcohol | Acid catalyst | Neat | 60 - 80 | 24 - 48 | 50 - 80 |
| Phenol | None/Mild Base | Toluene | Reflux | 12 - 24 | >85 |
Table 2: Silylation of Amines with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | None | Hexane | Reflux | 4 - 12 | >90 |
| Secondary Amine | TMSCl (cat.) | Toluene | Reflux | 12 - 24 | 85 - 95 |
| Aniline | None | Neat | 100 | 6 - 12 | >90 |
Table 3: Silylation of Carboxylic Acids with this compound
| Substrate | Co-reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Acid | HMDS (cat.) | Toluene | Reflux | 2 - 6 | >95 |
| Aromatic Acid | HMDS (cat.) | Toluene | Reflux | 4 - 10 | >90 |
Signaling Pathways and Logical Relationships
The choice of catalyst is crucial in directing the silylation reaction. The following diagram illustrates the logical relationship between the substrate's acidity/nucleophilicity and the choice of an acidic or basic catalyst.
Conclusion
This compound is a versatile and user-friendly reagent for the silylation of a wide range of functional groups. The protocols provided herein offer a starting point for the development of specific silylation procedures. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for a particular substrate. The choice between acidic or basic catalysis depends on the nature of the substrate and the desired selectivity. Proper monitoring of the reaction and appropriate workup procedures are essential for obtaining high yields of the purified silylated products.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound for synthesis 1825-62-3 [sigmaaldrich.com]
- 4. This compound for synthesis 1825-62-3 [sigmaaldrich.com]
- 5. This compound FOR SYNTHESIS One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. US4609749A - Method for the simultaneous preparation of carboxylic acid trimethylsilyl esters and silylated carboxylic acid amides - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethoxytrimethylsilane Synthesis
Welcome to the Technical Support Center for the synthesis of ethoxytrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction time and temperature for this common silylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from chlorotrimethylsilane (B32843) and an alkoxide?
A1: The synthesis of this compound from chlorotrimethylsilane and an ethoxide source, such as sodium ethoxide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is analogous to the classic Williamson ether synthesis. The ethoxide ion acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane and displacing the chloride leaving group.
Q2: What are the most critical parameters to control for optimizing the reaction?
A2: The most critical parameters are temperature, reaction time, and the exclusion of moisture. Temperature influences the reaction rate, while the reaction time determines the extent of completion. Moisture can lead to the hydrolysis of chlorotrimethylsilane, forming hexamethyldisiloxane (B120664) as a significant byproduct and reducing the yield of the desired this compound.
Q3: How does temperature affect the reaction rate and product purity?
A3: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to increased side reactions, such as the elimination of HCl from chlorotrimethylsilane if a base is not sufficiently effective, or other decomposition pathways, potentially lowering the purity of the final product. A careful balance must be struck to achieve a high conversion rate without compromising purity.
Q4: What is a typical reaction time for this synthesis?
A4: Reaction times can vary depending on the scale, temperature, and concentration of reactants. Typically, reactions are monitored for completion using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). A common range for this type of silylation is between 2 to 24 hours.
Q5: What are common side products, and how can they be minimized?
A5: The most common side product is hexamethyldisiloxane, which forms from the hydrolysis of chlorotrimethylsilane in the presence of water. To minimize its formation, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the formation of diethyl ether if the reaction conditions are not well-controlled.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Presence of moisture: Hydrolysis of chlorotrimethylsilane. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: this compound is volatile (boiling point: 75-76 °C). | 1. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. 2. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by GC or TLC. 3. Use a cooled condenser during distillation and take care during solvent removal under reduced pressure. |
| Presence of Hexamethyldisiloxane Impurity | Hydrolysis of chlorotrimethylsilane: Inadequate exclusion of water from the reaction. | Rigorously dry all solvents and reagents. Flame-dry glassware immediately before use and conduct the reaction under a positive pressure of an inert gas. |
| Reaction is Sluggish or Does Not Go to Completion | 1. Low reaction temperature: Insufficient thermal energy to overcome the activation energy. 2. Poor quality of sodium ethoxide: The alkoxide may have decomposed due to exposure to air and moisture. | 1. Gradually increase the reaction temperature in increments of 10 °C and monitor the effect on the reaction rate. 2. Use freshly prepared or commercially available high-purity sodium ethoxide. |
| Formation of Diethyl Ether | Side reaction of the ethoxide: Possible reaction under certain conditions, especially at higher temperatures. | Optimize the reaction temperature to favor the formation of the silyl (B83357) ether over the dialkyl ether. Generally, lower to moderate temperatures are preferred. |
Data Presentation
The following tables provide illustrative data on how reaction time and temperature can influence the yield and purity of this compound. Please note that these are representative values and optimal conditions may vary based on specific experimental setups.
Table 1: Effect of Reaction Temperature on Yield and Purity (Reaction time held constant at 12 hours)
| Temperature (°C) | Yield (%) | Purity (%) |
| 25 (Room Temp) | 65 | 98 |
| 40 | 80 | 97 |
| 60 | 92 | 95 |
| 80 (Reflux) | 90 | 90 |
Table 2: Effect of Reaction Time on Yield (Reaction temperature held constant at 60 °C)
| Reaction Time (hours) | Yield (%) |
| 2 | 55 |
| 6 | 85 |
| 12 | 92 |
| 24 | 93 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from chlorotrimethylsilane and sodium ethoxide.
Materials:
-
Chlorotrimethylsilane
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381) for purification
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend sodium ethoxide (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.05 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a desired temperature (e.g., reflux at ~35 °C for diethyl ether) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite under an inert atmosphere to remove the precipitated sodium chloride.
-
Wash the filter cake with anhydrous diethyl ether.
-
Combine the filtrate and washings, and carefully remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at 75-76 °C.
Visualizations
Technical Support Center: Ethoxytrimethylsilane Silylation Reactions
Welcome to the Technical Support Center for silylation reactions using ethoxytrimethylsilane (ETMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer practical solutions for successful silylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
This compound (ETMS) is an organosilicon compound with the formula (CH₃)₃SiOCH₂CH₃. It serves as a silylating agent, primarily used to introduce a trimethylsilyl (B98337) (TMS) group to protect various functional groups, such as alcohols, amines, and carboxylic acids, during multi-step organic syntheses. The resulting silyl (B83357) ethers, silyl amines, or silyl esters are generally more volatile and thermally stable, which can also be advantageous for analytical techniques like gas chromatography (GC).
Q2: How does the reactivity of this compound compare to other common silylating agents like chlorotrimethylsilane (B32843) (TMSCl)?
This compound is generally less reactive than chlorotrimethylsilane (TMSCl). This is because the ethoxy group (-OEt) is a poorer leaving group compared to the chloride ion (Cl⁻). While TMSCl often reacts rapidly and exothermically, ETMS typically requires longer reaction times or the use of a catalyst to achieve efficient silylation. This lower reactivity can be advantageous in cases where greater selectivity is desired.
Q3: What types of catalysts can be used to promote silylation with this compound?
To enhance the reaction rate, various catalysts can be employed. These include:
-
Acid catalysts: Small amounts of strong acids can protonate the ethoxy group, making it a better leaving group.
-
Base catalysts: Bases can deprotonate the substrate (e.g., an alcohol to an alkoxide), increasing its nucleophilicity.
-
Lewis acids: These can coordinate to the oxygen of the ethoxy group, facilitating its departure.
-
Iodine: Can be an effective and neutral catalyst for silylation with some silylating agents.[1]
Q4: What are the typical byproducts of a silylation reaction with this compound?
The primary byproduct of the reaction is ethanol (B145695) (CH₃CH₂OH). This is a significant advantage over chlorosilanes, which produce corrosive hydrochloric acid (HCl). The generation of a relatively benign alcohol simplifies the reaction work-up and makes the reaction conditions milder.
Troubleshooting Guide
This guide addresses common problems encountered during silylation reactions with this compound.
Problem 1: Incomplete or Slow Reaction
An incomplete or sluggish reaction is one of the most frequent issues in silylation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reactivity of ETMS | This compound is less reactive than chlorosilanes. Consider adding a catalyst to increase the reaction rate. For acid-sensitive substrates, a non-acidic catalyst should be chosen. Heating the reaction mixture can also increase the reaction rate, but should be done with caution to avoid side reactions. |
| Presence of Moisture | Silylating agents are sensitive to water. Moisture will consume the reagent by hydrolysis to form trimethylsilanol, which can then dimerize to hexamethyldisiloxane.[2] Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4] |
| Steric Hindrance | Substrates with sterically hindered hydroxyl or amino groups may react very slowly.[3] In such cases, increasing the reaction temperature, extending the reaction time, and using a catalyst are often necessary. For highly hindered substrates, a more powerful silylating agent may be required. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. For some substrates, a more polar solvent like dimethylformamide (DMF) may be beneficial, but ensure it is anhydrous. |
| Sub-optimal Stoichiometry | An insufficient amount of this compound will lead to incomplete conversion. Using a slight excess of the silylating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[5] |
Troubleshooting Workflow for Incomplete Silylation
Caption: A logical workflow for troubleshooting incomplete silylation reactions with this compound.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a chromatogram indicates the formation of side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hexamethyldisiloxane (HMDSO) Formation | This side product arises from the hydrolysis of this compound in the presence of moisture, followed by the condensation of the resulting trimethylsilanol.[2] To minimize HMDSO formation, strictly anhydrous reaction conditions are essential. HMDSO is relatively volatile and can often be removed under high vacuum. |
| Substrate Degradation | If the reaction is heated too high or for too long, or if an inappropriate catalyst is used, the starting material or the silylated product may degrade. Monitor the reaction by TLC to determine the optimal reaction time and temperature. If the substrate is acid- or base-sensitive, choose a neutral catalyst or no catalyst if possible. |
| Multiple Silylations | For substrates with multiple reactive sites (e.g., diols, amino alcohols), it is possible to get a mixture of partially and fully silylated products. To favor a single product, carefully control the stoichiometry of the silylating agent. To achieve complete silylation, a larger excess of ETMS and longer reaction times may be necessary. |
General Reaction Pathway and Side Reaction
Caption: The desired silylation pathway and a common side reaction due to moisture.
Experimental Protocols
The following are general starting points for the silylation of various functional groups with this compound. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.
Silylation of a Primary Alcohol
This protocol is a general guideline for the protection of a primary alcohol.
-
Materials:
-
Primary alcohol
-
This compound (ETMS)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Catalyst (optional, e.g., a catalytic amount of a Lewis acid or iodine)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol.
-
Dissolve the alcohol in the anhydrous solvent.
-
Add this compound (1.1-1.5 equivalents).
-
If a catalyst is used, add it at this stage.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction can be quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation if necessary.
-
Silylation of a Phenol (B47542)
Phenols are generally more acidic than aliphatic alcohols and may react more readily.
-
Materials:
-
Phenol
-
This compound (ETMS)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Base (optional, e.g., triethylamine (B128534) or pyridine, 1.1 equivalents)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the phenol in the anhydrous solvent.
-
If a base is used, add it to the solution.
-
Add this compound (1.1-1.2 equivalents) dropwise.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
For work-up, if a base was used, the resulting ammonium (B1175870) salt can be removed by filtration or by washing with dilute aqueous acid.
-
Extract the product, dry the organic layer, and concentrate as described for primary alcohols.
-
Purify as needed.
-
Silylation of an Aliphatic Amine
Primary and secondary amines can be silylated to form N-silyl derivatives.
-
Materials:
-
Aliphatic amine
-
This compound (ETMS)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Add this compound (1.1 equivalents for a primary amine, 2.2 equivalents for a secondary amine if disilylation is desired).
-
The reaction may proceed at room temperature, but heating may be required.
-
Monitor the reaction by TLC or GC.
-
The work-up is often straightforward, involving the removal of the solvent and excess reagent under reduced pressure, as the ethanol byproduct is volatile.
-
Purification by distillation is often suitable for the resulting silyl amine.
-
Silylation of a Carboxylic Acid
Carboxylic acids can be converted to their corresponding silyl esters.
-
Materials:
-
Carboxylic acid
-
This compound (ETMS)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure:
-
Suspend or dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Add this compound (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the starting material is fully consumed as monitored by TLC.
-
The reaction mixture can often be concentrated and the crude silyl ester used directly in the next step, as both the ethanol byproduct and excess ETMS are volatile.
-
If purification is necessary, care must be taken as silyl esters are susceptible to hydrolysis. Anhydrous work-up and chromatography on neutral or pre-treated silica (B1680970) gel may be required.
-
Experimental Workflow for a Typical Silylation Reaction
Caption: A general experimental workflow for a silylation reaction using this compound.
References
Technical Support Center: Ethoxytrimethylsilane Hydrolysis Control
Welcome to the technical support center for ethoxytrimethylsilane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively control the hydrolysis rate of this compound in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical reaction for the hydrolysis of this compound?
A1: The hydrolysis of this compound involves the reaction of the ethoxy group (-OC₂H₅) with water to form a silanol (B1196071) group (-OH) and ethanol (B145695) as a byproduct. The resulting trimethylsilanol (B90980) is often an intermediate that can then undergo condensation to form hexamethyldisiloxane (B120664).
Q2: What are the primary factors that control the rate of this hydrolysis reaction?
A2: The hydrolysis rate is primarily controlled by several key factors:
-
pH of the solution: The reaction is significantly faster under acidic or basic conditions compared to a neutral pH.[1][2]
-
Catalyst: The presence and type of catalyst (acid, base, or organometallic) can dramatically increase the reaction rate.[3][4]
-
Water Concentration: As a reactant, the concentration of water is a critical factor.[5][6]
-
Temperature: Increasing the temperature generally accelerates the hydrolysis rate.[1][7]
-
Solvent System: The choice of co-solvent affects the miscibility of the reactants and can influence the reaction equilibrium.[6][8]
Q3: How does the ethoxy group in this compound compare to other alkoxy groups in terms of hydrolysis rate?
A3: The steric bulk of the alkoxy group significantly impacts the hydrolysis rate. Smaller alkoxy groups lead to faster hydrolysis. For instance, a methoxysilane (B1618054) will hydrolyze approximately 6 to 10 times faster than a comparable ethoxysilane (B94302) under the same conditions due to the smaller size of the methoxy (B1213986) group.[1][9]
Q4: Are the hydrolyzed silanol products stable?
A4: Trimethylsilanol, the product of hydrolysis, is relatively unstable and readily undergoes self-condensation to form hexamethyldisiloxane and water. The stability of the silanol is highly dependent on factors like pH and concentration.[1] Hydrolyzed silane (B1218182) solutions are generally intended for use within a few hours.[1]
Troubleshooting Guide
Q5: My hydrolysis reaction is proceeding too slowly. How can I speed it up?
A5: A slow reaction rate is a common issue, often caused by near-neutral pH conditions.[1]
-
pH Adjustment: The hydrolysis of alkoxysilanes is slowest around a neutral pH of 7.[1] Adjusting the pH to be either acidic (e.g., pH 3-5) or basic (e.g., pH 9-11) will act as a catalyst and significantly increase the rate.[2][10] For many applications, acidic conditions are preferred.[1]
-
Increase Temperature: The reaction rate is positively correlated with temperature.[1] Gently warming the reaction mixture can accelerate hydrolysis, but be aware that this also speeds up subsequent condensation reactions.[1]
-
Add a Catalyst: If pH adjustment is not desirable, consider using other types of catalysts. However, for most applications, acid or base catalysis is the most straightforward approach.
-
Ensure Sufficient Water: Verify that the molar ratio of water to this compound is adequate. While stoichiometry requires a 1:1 molar ratio for the hydrolysis of the single ethoxy group, using an excess of water can help drive the reaction forward.[3]
Q6: My solution turned cloudy or formed a precipitate/gel prematurely. What went wrong?
A6: Cloudiness or gelation indicates that the condensation of the trimethylsilanol intermediate is occurring too rapidly.[1] The factors that catalyze hydrolysis often also promote condensation.[9]
-
Control pH: While acidic conditions accelerate hydrolysis, very low or high pH values can also aggressively promote condensation. Finding an optimal pH is key to balancing the hydrolysis rate with the stability of the silanol intermediate.[1]
-
Lower Concentration: High concentrations of this compound lead to a higher concentration of the resulting silanol, which increases the rate of condensation.[1] Using a more dilute solution can provide a longer working time before condensation becomes problematic.[1]
-
Reduce Temperature: If you are working at an elevated temperature, reducing it will slow down both hydrolysis and condensation, potentially extending the lifetime of the hydrolyzed solution.[1]
-
Solvent Choice: The presence of ethanol, a byproduct of the reaction, can shift the equilibrium back towards the reactants and may help slow down the overall process.[6] Using a co-solvent like an alcohol is common to ensure miscibility.[8]
Key Influencing Factors and Data Presentation
The rate of this compound hydrolysis can be manipulated by carefully controlling experimental parameters. The following tables summarize the qualitative and quantitative effects of key variables.
Table 1: Effect of pH on Hydrolysis Rate
| pH Range | Relative Hydrolysis Rate | Primary Mechanism | Notes |
|---|---|---|---|
| < 7 (Acidic) | Fast | Acid-catalyzed. Protonation of the ethoxy group makes the silicon atom more susceptible to nucleophilic attack by water.[2][3] | Rate is generally proportional to the H⁺ concentration.[5] |
| ~ 7 (Neutral) | Very Slow | Uncatalyzed reaction is minimal.[1][6] | The minimum reaction rate is observed around pH 7.[2] |
| > 7 (Basic) | Fast | Base-catalyzed. Nucleophilic attack by hydroxyl ions (OH⁻) on the silicon atom.[2][3] | Rate is generally proportional to the OH⁻ concentration.[2] |
Table 2: Effect of Temperature and Catalyst on Hydrolysis Rate
| Parameter | Condition | Effect on Rate | Notes |
|---|---|---|---|
| Temperature | Increase | Increases | Follows Arrhenius behavior; also accelerates condensation.[1] |
| Decrease | Decreases | Can be used to prolong the stability of the hydrolyzed silanol. | |
| Catalyst | Acid (e.g., HCl, Acetic Acid) | Increases | Efficiently promotes hydrolysis.[3][5] |
| | Base (e.g., NH₃, NaOH) | Increases | Efficiently promotes hydrolysis, but can lead to more branched condensation products in multifunctional silanes.[3] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Hydrolysis of this compound
This protocol provides a general framework. Concentrations and reaction times should be optimized for your specific application.
1. Materials and Reagents:
- This compound (C₂H₅OSi(CH₃)₃)
- Deionized Water
- Co-solvent (e.g., Ethanol, Isopropanol, or Tetrahydrofuran)
- Catalyst (e.g., 0.1 M Hydrochloric Acid or 0.1 M Ammonium Hydroxide)
- Reaction Vessel
- Magnetic Stirrer and Stir Bar
2. Procedure:
- Solvent Preparation: In the reaction vessel, prepare the desired solvent mixture. A common starting point is a 1:1 volume ratio of co-solvent to water. The co-solvent is used to create a single-phase system, as this compound has low solubility in pure water.[8]
- pH Adjustment/Catalyst Addition:
- For Acidic Hydrolysis: Add the acidic catalyst to the water/solvent mixture and stir until homogeneous. Adjust to the target pH (e.g., 4.0) using a pH meter.
- For Basic Hydrolysis: Add the basic catalyst to the water/solvent mixture and stir. Adjust to the target pH (e.g., 10.0).
- Silane Addition: While stirring the catalyzed solvent mixture, slowly add the this compound dropwise.
- Reaction: Allow the reaction to proceed at the desired temperature (e.g., room temperature) with continuous stirring. The required hydrolysis time can range from minutes to hours depending on the conditions.
- Monitoring (Optional): The progress of the reaction can be monitored by techniques such as FTIR spectroscopy (disappearance of Si-O-C bands, appearance of Si-OH bands) or Gas Chromatography (measuring the formation of ethanol).
- Usage: Use the hydrolyzed silane solution promptly, as the resulting trimethylsilanol will begin to condense over time.[1]
Mandatory Visualizations
Diagram 1: Chemical Hydrolysis Pathway
Caption: The hydrolysis reaction of this compound.
Diagram 2: Experimental Workflow for Controlled Hydrolysis
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9809711B2 - Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process - Google Patents [patents.google.com]
- 5. xinyachemical.com [xinyachemical.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting incomplete surface functionalization with ethoxytrimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoxytrimethylsilane for surface modification.
Troubleshooting Incomplete Surface Functionalization
Achieving a complete and uniform monolayer of this compound is critical for modifying surface properties such as hydrophobicity. Incomplete functionalization can lead to inconsistent experimental results. Below is a guide to troubleshoot common issues.
Q1: I'm observing patchy or incomplete coverage on my substrate. What are the likely causes?
Incomplete surface coverage is a frequent issue that can arise from several factors throughout the experimental process. The most common culprits are inadequate substrate preparation, suboptimal reaction conditions, and degradation of the silane (B1218182) reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound surface coverage.
Detailed Checklist and Solutions:
| Parameter | Question to Ask | Potential Cause | Recommended Action |
| Substrate Cleanliness | Is the substrate thoroughly cleaned of organic and particulate contaminants? | Organic residues or dust can mask the surface, preventing silane attachment.[1] | Implement a rigorous cleaning protocol. For glass or silicon, this may include sonication in detergents (e.g., Alconox), followed by solvents like acetone (B3395972) and isopropanol (B130326).[1] |
| Surface Activation | Is the surface sufficiently hydroxylated? | This compound reacts with surface hydroxyl (-OH) groups. A low density of these groups will result in poor coverage. | For silicon-based substrates, use oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.[1] |
| Silane Integrity | Is the this compound fresh and stored correctly? | This compound is moisture-sensitive and can degrade over time if not stored under anhydrous conditions. | Use a fresh bottle of silane or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) and kept in a desiccator. |
| Solution Preparation | Was the silane solution prepared correctly and used promptly? | Premature hydrolysis and self-condensation of the silane can occur in solution, especially in the presence of moisture, reducing its reactivity with the surface.[1] | Prepare the silane solution in an anhydrous solvent (e.g., toluene (B28343) or ethanol) immediately before use. A typical concentration is 1-2% (v/v).[1] |
| Environmental Control | Was the reaction performed in a controlled, low-humidity environment? | High humidity can lead to rapid hydrolysis of the silane in the solution and on the substrate, leading to polymerization instead of a uniform monolayer.[1] | Perform the functionalization in a glove box or under a flow of dry, inert gas. |
| Reaction Time & Temp. | Were the reaction time and temperature adequate? | Insufficient time or suboptimal temperature can lead to an incomplete reaction. | A typical reaction time is 1-2 hours at room temperature. Gentle heating may sometimes be employed, but for monofunctional silanes, room temperature is often sufficient.[1] |
| Rinsing and Curing | Was the substrate properly rinsed and cured after the reaction? | Excess, physically adsorbed silane can lead to a hazy or uneven surface. Incomplete curing results in a less stable layer. | After the reaction, thoroughly rinse the substrate with the anhydrous solvent to remove unreacted silane.[1] Curing in an oven at 100-120°C for 30-60 minutes helps to drive off residual solvent and water, forming stable siloxane bonds.[1] |
Frequently Asked Questions (FAQs)
Q2: What is the expected water contact angle after successful functionalization with this compound?
A successful functionalization with this compound will render a hydrophilic surface, such as clean glass or silicon oxide, significantly more hydrophobic.
| Surface Condition | Typical Water Contact Angle (°) | Indication |
| Clean Glass/Silicon Oxide | < 20° | Hydrophilic surface with a high density of hydroxyl groups. |
| After this compound Functionalization | 90° - 100° | Hydrophobic surface indicating the formation of a dense trimethylsilyl (B98337) monolayer.[2] |
Note: The final contact angle can vary slightly depending on the substrate, cleaning procedure, and measurement conditions.
Q3: How can I confirm the presence of an this compound layer on my surface?
Several surface analysis techniques can be used to confirm the presence and quality of the silane layer.
| Technique | Information Provided | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | A significant increase in the water contact angle to the hydrophobic range (>90°).[2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bond information. | Disappearance of the broad -OH peak from the substrate and the appearance of peaks corresponding to Si-C and C-H bonds of the trimethylsilyl group. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of Silicon (Si 2p) and Carbon (C 1s) signals corresponding to the silane layer, and a decrease in the substrate's oxygen signal.[3][4][5][6][7] |
| Spectroscopic Ellipsometry | Film thickness. | Measurement of a uniform film with a thickness consistent with a monolayer of this compound (approximately 0.5 - 1.0 nm).[8][9][10][11][12] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth surface with low roughness, indicative of a uniform monolayer. The absence of large aggregates suggests minimal polymerization in solution.[5] |
Q4: Can I reuse my this compound solution?
It is strongly recommended to use a freshly prepared solution for each functionalization experiment. This compound is susceptible to hydrolysis, and once the solution is prepared, it will begin to react with any trace amounts of water, leading to the formation of silanols and subsequent self-condensation.[1] Using an aged solution will likely result in incomplete or non-uniform surface coverage.
Q5: What is the mechanism of this compound functionalization?
The functionalization process involves two main steps:
-
Hydrolysis: The ethoxy group (-OCH2CH3) on the silane reacts with water molecules present on the substrate surface to form a reactive silanol (B1196071) group (-OH) and ethanol (B145695) as a byproduct.
-
Condensation: The newly formed silanol group on the silane molecule then reacts with a hydroxyl group on the substrate surface, forming a stable covalent siloxane bond (Si-O-Si) and releasing a molecule of water.
Caption: Mechanism of surface functionalization with this compound.
Experimental Protocols
Protocol 1: Surface Functionalization of Glass Slides with this compound
Materials:
-
Glass microscope slides
-
This compound (≥98%)
-
Anhydrous Toluene (or Ethanol)
-
Acetone, Isopropanol, Deionized (DI) water
-
Detergent solution (e.g., 2% Alconox)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate glass slides in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Surface Activation (Hydroxylation):
-
Caution: This step involves piranha solution and must be performed in a fume hood with appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield).
-
Prepare piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. The solution will become hot.
-
Immerse the cleaned and dried glass slides in the piranha solution for 30 minutes.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen and store in a vacuum desiccator until use.[1]
-
-
Silanization:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Place the activated glass slides in the silane solution, ensuring they are fully submerged.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted silane.[1]
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes.[1]
-
Allow the slides to cool to room temperature before use or characterization. Store in a desiccator.
-
Protocol 2: Characterization by Contact Angle Goniometry
Procedure:
-
Place the functionalized substrate on the goniometer stage and ensure it is level.
-
Using a high-precision syringe, gently dispense a small droplet (2-5 µL) of DI water onto the surface.[1]
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at several different locations on the surface to ensure uniformity and calculate the average contact angle.
Protocol 3: Characterization by FTIR Spectroscopy
Procedure:
-
Acquire a background spectrum of the clean, unfunctionalized substrate.
-
Acquire the spectrum of the this compound-functionalized substrate.
-
Subtract the background spectrum to obtain the spectrum of the silane layer.
-
Analyze the resulting spectrum for key peaks.
Expected FTIR Peak Assignments for this compound on a Silica Surface:
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3740 | O-H stretch (isolated silanols) | Disappearance or significant reduction of this peak indicates reaction of surface hydroxyl groups.[13][14] |
| 2960-2850 | C-H stretch (from -CH₃ groups) | Appearance of these peaks confirms the presence of the trimethylsilyl groups. |
| ~1250 | Si-C symmetric deformation (in Si-(CH₃)₃) | A characteristic peak for the trimethylsilyl group. |
| 1100-1000 | Si-O-Si stretch | Increase in this region indicates the formation of the siloxane bond between the silane and the surface.[15][16] |
| 950-810 | Si-OH stretch | Absence of a broad band in this region indicates a well-condensed layer.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Truly quantitative XPS characterization of organic monolayers on silicon: study of alkyl and alkoxy monolayers on H-Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress on Optical Tomographic Technology for Measurements and Inspections of Film Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. jicejishu.net [jicejishu.net]
- 13. researchgate.net [researchgate.net]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. researchgate.net [researchgate.net]
- 16. gelest.com [gelest.com]
Technical Support Center: Removal of Ethoxytrimethylsilane Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and FAQs to address challenges associated with the removal of ethoxytrimethylsilane and its hydrolysis byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of this compound in my reaction mixture?
This compound is susceptible to hydrolysis, especially during aqueous workup conditions, to form trimethylsilanol (B90980) (TMS-OH) and hexamethyldisiloxane (B120664) (HMDSO).[1][2] Trimethylsilanol can further undergo condensation to form hexamethyldisiloxane. Therefore, you can expect to find unreacted this compound, trimethylsilanol, and hexamethyldisiloxane as the main silicon-containing impurities.
Q2: What are the general strategies for removing these byproducts?
The primary strategies for removing this compound and its byproducts are:
-
Aqueous Wash/Extraction: Exploiting the water reactivity and solubility of the byproducts.
-
Distillation: Separating compounds based on differences in boiling points.
-
Chromatography: Purifying the desired product based on polarity differences with the byproducts.
-
Chemical Conversion: Converting the silyl (B83357) byproducts into more easily removable compounds, for example by using fluoride (B91410) reagents or acidic/basic hydrolysis.[3][4]
Q3: this compound reacts with water. Can I use a simple aqueous workup?
Yes, an aqueous workup is often the first and simplest approach. This compound reacts with water, which can help in its removal.[5] Its hydrolysis product, trimethylsilanol, has some water solubility.[1] However, the other byproduct, hexamethyldisiloxane, is not water-soluble. An acidic or basic wash is generally more effective as it can promote the hydrolysis of any remaining this compound to the more soluble trimethylsilanol.
Q4: My desired product is sensitive to water. What are my options?
If your product is water-sensitive, an aqueous workup should be avoided. In this case, you can consider:
-
Anhydrous workup with solid-supported reagents: Using scavenger resins to remove the silyl impurities.
-
Distillation: If there is a sufficient boiling point difference between your product and the byproducts.
-
Chromatography: This is often the most effective method for sensitive compounds.
Q5: I am having trouble removing trimethylsilanol and hexamethyldisiloxane by chromatography. Why?
These byproducts can sometimes be challenging to remove by chromatography due to their non-polar nature, which may cause them to co-elute with non-polar products.[6] Hexamethyldisiloxane, in particular, is quite non-polar. If your product is also non-polar, achieving good separation can be difficult.
Troubleshooting Guides
Problem 1: Residual silicon-containing byproducts are observed in the NMR spectrum after a standard aqueous workup.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis of this compound. | Perform a mildly acidic (e.g., dilute HCl) or basic (e.g., dilute NaHCO₃) aqueous wash to promote full hydrolysis to the more soluble trimethylsilanol. |
| Hexamethyldisiloxane (HMDSO) formation. | HMDSO is not water-soluble and will remain in the organic layer. Proceed with distillation or chromatography for its removal. |
| Insufficient washing. | Increase the number and/or volume of the aqueous washes. |
Problem 2: The product co-elutes with byproducts during column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarity of the product and byproducts. | Modify the solvent system. A less polar solvent system may improve separation. Consider using a different stationary phase, such as alumina. |
| Byproducts are not UV-active and difficult to detect. | Use alternative visualization techniques for TLC, such as potassium permanganate (B83412) stain, to better track the byproducts. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. |
Problem 3: Product loss is observed during distillation.
| Possible Cause | Suggested Solution |
| Close boiling points of the product and byproducts. | Use fractional distillation for better separation. If the boiling points are very close, distillation may not be a suitable method. |
| Product is thermally unstable. | Use vacuum distillation to lower the boiling points and reduce the risk of thermal decomposition. |
| Azeotrope formation. | Consider adding a solvent that forms an azeotrope with the siloxane byproducts to facilitate their removal at a lower temperature.[7] |
Data Presentation
Table 1: Physical Properties of this compound and its Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| This compound | C₅H₁₄OSi | 118.25 | 75-76 | 0.757 | Reacts |
| Trimethylsilanol | C₃H₁₀OSi | 90.20 | 99 | ~0.814 | Soluble |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 99-100 | 0.764 | Insoluble |
Note: Data compiled from multiple sources.[1][2][5][8][9]
Experimental Protocols
Protocol 1: Removal by Acidic Aqueous Wash
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. This will hydrolyze the this compound and protonate any basic compounds.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product for the presence of silicon-containing byproducts before further purification if necessary.
Protocol 2: Removal by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture and dissolve a small amount in the chosen eluent for TLC analysis.
-
TLC Analysis: Develop a TLC system to achieve good separation between the desired product and the byproducts. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. Use a potassium permanganate stain to visualize the non-UV active byproducts.
-
Column Packing: Pack a flash chromatography column with silica (B1680970) gel using the chosen eluent.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the removal of this compound byproducts.
Caption: Troubleshooting logic for byproduct removal.
References
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98 1825-62-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2013050149A1 - Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products - Google Patents [patents.google.com]
- 8. This compound 98 1825-62-3 [sigmaaldrich.com]
- 9. This compound | C5H14OSi | CID 15772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalytic Reactions of Ethoxytrimethylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of catalysts on the reaction efficiency of ethoxytrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the hydrolysis of this compound?
A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the hydrolysis reaction.[1][2] In the case of this compound, which reacts slowly with water under neutral conditions, a catalyst is crucial for achieving a reasonable reaction rate. The hydrolysis reaction involves the cleavage of the silicon-oxygen bond and the formation of trimethylsilanol (B90980) and ethanol.
Q2: Which types of catalysts are effective for the hydrolysis of this compound?
Both acid and base catalysts are effective in promoting the hydrolysis of this compound.[3] Common acid catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), while common base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The choice of catalyst can significantly impact the reaction rate and the subsequent condensation of the trimethylsilanol product.
Q3: How does the choice of catalyst affect the reaction efficiency?
The efficiency of the reaction is influenced by the type of catalyst used. Generally, acid-catalyzed hydrolysis of alkoxysilanes is significantly faster than base-catalyzed hydrolysis.[3] This is because the acid protonates the ethoxy group, making it a better leaving group. Base-catalyzed hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.
Troubleshooting Guide
Issue 1: Low or no reaction conversion.
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Ensure the catalyst is active and used in the appropriate concentration. For acid catalysis, a typical concentration is around 0.1 M. For base catalysis, a similar concentration can be used. Prepare fresh catalyst solutions if necessary.
-
-
Possible Cause: Insufficient water in the reaction mixture.
-
Solution: Water is a key reactant. Ensure that a stoichiometric excess of water is present in the reaction mixture to drive the reaction to completion.
-
-
Possible Cause: Low reaction temperature.
-
Solution: The rate of hydrolysis is temperature-dependent.[4] If the reaction is too slow, consider moderately increasing the temperature (e.g., to 40-50 °C), while monitoring for potential side reactions.
-
Issue 2: Formation of a gel or precipitate (Hexamethyldisiloxane).
-
Possible Cause: Spontaneous condensation of the trimethylsilanol product.
-
Solution: Trimethylsilanol is prone to self-condensation to form hexamethyldisiloxane (B120664) (HMDSO) and water, especially under the reaction conditions.[5][6] To minimize this, the reaction can be carried out in a dilute solution. It is also important to control the temperature, as higher temperatures can favor the condensation reaction. The choice of catalyst also plays a role; acid catalysts can also catalyze the condensation reaction.[3]
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in reactant quality or reaction conditions.
-
Solution: Use high-purity this compound and fresh, high-quality solvents and catalysts. Precisely control reaction parameters such as temperature, stirring speed, and the rate of addition of reactants. Ensure that the reaction setup is free from contaminants.
-
Quantitative Data Summary
The following tables provide estimated quantitative data for the hydrolysis of this compound under different catalytic conditions. These values are based on general principles of alkoxysilane hydrolysis and should be considered as a starting point for experimental design.
Table 1: Effect of Catalyst on Reaction Time and Conversion
| Catalyst (0.1 M) | Estimated Reaction Time for >95% Conversion |
| Hydrochloric Acid (HCl) | 1 - 2 hours |
| Sodium Hydroxide (NaOH) | 4 - 6 hours |
Table 2: Estimated Product Yields
| Catalyst | Main Product | Estimated Yield (%) | Common Side Product | Estimated Yield (%) |
| HCl | Trimethylsilanol | 85 - 90 | Hexamethyldisiloxane | 10 - 15 |
| NaOH | Trimethylsilanol | 80 - 85 | Hexamethyldisiloxane | 15 - 20 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of deionized water.
-
Catalyst Addition: Slowly add concentrated hydrochloric acid to the water with stirring until a final concentration of 0.1 M is reached.
-
Reactant Addition: While stirring, add 11.82 g (0.1 mol) of this compound dropwise to the acidic solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain trimethylsilanol.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of deionized water.
-
Catalyst Addition: Dissolve 0.4 g (0.01 mol) of sodium hydroxide pellets in the water to create a 0.1 M solution.
-
Reactant Addition: Add 11.82 g (0.1 mol) of this compound dropwise to the basic solution at room temperature with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Work-up: Neutralize the reaction mixture with 1 M hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain trimethylsilanol.
Reaction Mechanisms and Pathways
Caption: Acid-Catalyzed Hydrolysis of this compound.
Caption: Base-Catalyzed Hydrolysis of this compound.
Caption: Condensation of Trimethylsilanol to Hexamethyldisiloxane.
References
Adjusting solvent choice for optimal ethoxytrimethylsilane reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving ethoxytrimethylsilane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during silylation experiments, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in organic synthesis?
A1: this compound is primarily used as a silylating agent to introduce a trimethylsilyl (B98337) (TMS) group. This is a common strategy for the protection of reactive functional groups, particularly alcohols, to prevent them from undergoing unwanted reactions during a multi-step synthesis.[1][2] The resulting trimethylsilyl ethers are generally stable under a variety of conditions but can be easily removed when the protection is no longer needed.
Q2: Which solvents are suitable for reactions with this compound?
A2: Solvents for silylation reactions must be aprotic to prevent the hydrolysis of the silylating agent.[3] Commonly used aprotic solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile, toluene, and dichloromethane (B109758).[3] Basic solvents like pyridine (B92270) and triethylamine (B128534) can also serve as the reaction medium.[3]
Q3: How does solvent polarity affect the silylation reaction rate?
A3: The rate of silylation reactions is significantly influenced by the polarity of the solvent. Lewis basic solvents, such as DMF, can accelerate the reaction compared to less polar solvents like dichloromethane or chloroform. This is because polar solvents can stabilize charged intermediates and transition states that may form during the reaction, thus lowering the activation energy.
Q4: Is a catalyst necessary for silylation with this compound?
A4: While the reaction can proceed without a catalyst, especially with more reactive substrates, the addition of a base or a nucleophilic catalyst is common practice to increase the reaction rate. Bases like triethylamine or pyridine are often used to neutralize the acidic byproduct.[3] Catalysts such as 4-(dimethylamino)pyridine (DMAP) or imidazole (B134444) can further accelerate the reaction, particularly in less polar solvents.
Q5: What are the common side reactions to be aware of?
A5: The most common side reaction is the hydrolysis of this compound in the presence of moisture, which leads to the formation of trimethylsilanol (B90980) and subsequently hexamethyldisiloxane. This consumes the reagent and reduces the yield of the desired silylated product. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.
Troubleshooting Guide
Issue 1: Low or No Yield of the Silylated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of moisture in reagents or solvent | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound readily reacts with water, leading to its decomposition. |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | Silylation of sterically hindered alcohols may require more forcing conditions. |
| Inappropriate solvent choice | Switch to a more polar aprotic solvent like DMF, which is known to accelerate silylation reactions. | Polar solvents can better stabilize charged intermediates, facilitating the reaction. |
| Inactive catalyst or insufficient amount | Use a fresh batch of catalyst (e.g., imidazole or DMAP). Ensure the appropriate stoichiometric amount is used. | The catalyst can degrade over time, losing its effectiveness. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | Rigorously exclude moisture from the reaction setup as described in Issue 1. | This will minimize the formation of hexamethyldisiloxane. |
| Reaction with the solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents like alcohols. | Protic solvents will react with the silylating agent. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the silyl (B83357) ether during workup or chromatography | Use a non-aqueous workup if possible. If using chromatography on silica (B1680970) gel, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. | Silyl ethers can be sensitive to acidic conditions and may cleave on silica gel. |
Data on Solvent Effects
The choice of solvent can have a marked impact on the yield and reaction time of silylation. While specific kinetic data for this compound is not extensively published, the following table provides an illustrative comparison for the trimethylsilylation of a primary alcohol based on general principles and data for similar silylating agents.
Table 1: Illustrative Solvent Effects on the Silylation of Benzyl Alcohol
| Solvent | Dielectric Constant (Approx.) | Typical Reaction Time (h) | Typical Yield (%) |
| Toluene | 2.4 | 12 - 24 | 75 - 85 |
| Tetrahydrofuran (THF) | 7.6 | 8 - 16 | 80 - 90 |
| Acetonitrile | 37.5 | 4 - 8 | 90 - 95 |
| N,N-Dimethylformamide (DMF) | 38.3 | 2 - 6 | > 95 |
Conditions: Room temperature, with triethylamine as a base.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Triethylamine (or other suitable base like pyridine or imidazole)
-
Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv.) and the chosen anhydrous solvent.
-
Addition of Base: Add triethylamine (1.5 equiv.) to the solution and stir.
-
Addition of Silylating Agent: Slowly add this compound (1.2 equiv.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2 to 12 hours, depending on the substrate and solvent.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General reaction pathway for alcohol silylation.
References
Dealing with moisture sensitivity of ethoxytrimethylsilane in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the moisture sensitivity of ethoxytrimethylsilane in experimental settings.
Troubleshooting Guide
Unexpected results or reaction failures when using this compound can often be traced back to its high sensitivity to moisture. This guide provides a systematic approach to diagnosing and resolving common issues.
Diagram: Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting low-yield reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield, and I see a significant amount of a white precipitate. What is likely happening?
A1: The most common reason for low yields and the formation of precipitates in reactions with this compound is the presence of moisture.[1] this compound readily reacts with water in a process called hydrolysis to form trimethylsilanol (B90980). This intermediate is unstable and quickly condenses to form hexamethyldisiloxane, a white, insoluble solid.[1] To mitigate this, ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried), use anhydrous solvents, and conduct the reaction under an inert atmosphere like nitrogen or argon.[1]
Q2: How can I confirm that my this compound reagent is still active?
A2: The quality of your this compound is crucial for a successful reaction. If you suspect degradation due to improper storage, you can check its purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] A fresh, pure sample should show a single major peak in the GC chromatogram and characteristic peaks in the NMR spectrum. If you observe multiple peaks or signals corresponding to hydrolysis products like trimethylsilanol or hexamethyldisiloxane, the reagent has likely degraded and should be replaced.[2]
Q3: What are the best practices for storing and handling this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from sources of ignition.[3] It is highly flammable and moisture-sensitive.[3] When handling, always work in a well-ventilated fume hood and use personal protective equipment, including safety goggles, gloves, and a lab coat.[3] Use dry syringes and needles for transferring the liquid and never leave the container open to the atmosphere.
Q4: I am trying to protect a secondary alcohol with this compound, but the reaction is very slow. What can I do?
A4: The silylation of alcohols with this compound is sensitive to steric hindrance. Primary alcohols react faster than secondary alcohols, and tertiary alcohols are even less reactive.[4][5] To improve the reaction rate for a secondary alcohol, you can try the following:
-
Increase the reaction temperature: Gentle heating can often accelerate the reaction.[6]
-
Use a more potent catalyst: While bases like triethylamine (B128534) are common, a stronger, non-nucleophilic base or a catalytic amount of a silylating catalyst might be beneficial.
-
Increase the concentration of reagents: A higher concentration can favor the bimolecular reaction.
-
Extend the reaction time: Monitor the reaction by TLC or GC to determine when it has reached completion.[7]
Q5: What are some common side products in silylation reactions with this compound besides hexamethyldisiloxane?
A5: Besides the hydrolysis product, other side reactions can occur. If your starting material contains multiple reactive functional groups, you might see silylation at unintended sites. In some cases, if the reaction is run at high temperatures for an extended period, you might observe byproducts from the decomposition of the desired silyl (B83357) ether or other reagents. It is also possible to have incomplete reactions, leaving unreacted starting material.[7]
Data Presentation
Table 1: Hydrolysis Rate Constants of Alkoxysilanes under Various Conditions
Note: Specific kinetic data for this compound is limited. The following data for structurally similar alkoxysilanes (TEOS - tetraethoxysilane and MTES - methyltriethoxysilane) can be used to estimate the reactivity of this compound. This compound, having only one ethoxy group, is expected to hydrolyze faster than TEOS and MTES under similar conditions due to reduced steric hindrance.[8]
| Alkoxysilane | pH | Temperature (°C) | Solvent | Rate Constant (k) | Citation(s) |
| TEOS | 0.8 - 2 | 39 | Water | 6.1 x [H⁺] M⁻¹ min⁻¹ | [1] |
| TEOS | Alkaline | Ambient | Ethanol/Water | 1.4 to 8 x 10⁴ s⁻¹ | [1] |
| MTES | 2 - 4 | Ambient | Aqueous | 0 to 0.23 M⁻¹ min⁻¹ | [1] |
| MTES | 3.13 | Ambient | Aqueous | 57.61 kJ/mol (Activation Energy) | [1] |
Table 2: Impact of Moisture on Silylation Reaction Yield (Illustrative Data)
This table illustrates the expected trend of decreasing yield with increasing water content. Actual yields will vary depending on the specific substrate and reaction conditions.
| Water Content (mol% relative to substrate) | Expected Yield of Silyl Ether | Predominant Side Product |
| < 0.1 | > 95% | Minimal |
| 1 | 80-90% | Hexamethyldisiloxane |
| 5 | 50-70% | Hexamethyldisiloxane |
| 10 | < 50% | Hexamethyldisiloxane |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
This protocol describes the silylation of a primary alcohol to form a trimethylsilyl (B98337) (TMS) ether using this compound.
Materials:
-
Primary alcohol
-
This compound (ETMS)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N) or Imidazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel), all rigorously dried.
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) or imidazole (1.5 eq) in anhydrous DCM.
-
Addition of Silylating Agent: Add this compound (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.[3]
Mandatory Visualization
Diagram: Hydrolysis of this compound
Caption: The hydrolysis of this compound to form trimethylsilanol and its subsequent condensation.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
Validation & Comparative
A Comparative Guide to Ethoxytrimethylsilane-Functionalized Surfaces Characterized by XPS
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible coatings on medical devices to the functionalization of nanoparticles for drug delivery. Ethoxytrimethylsilane serves as a common reagent for creating hydrophobic and passivated surfaces. This guide provides an objective comparison of this compound-functionalized surfaces with those modified by alternative silanes, supported by experimental data from X-ray Photoelectron Spectroscopy (XPS).
Performance Comparison of Surface Functionalization Agents
The selection of a silane (B1218182) for surface modification is dictated by the desired surface properties, such as hydrophobicity, chemical stability, and the presence of functional groups for further reactions. The following tables summarize quantitative performance data for this compound and common alternatives, focusing on XPS analysis which provides elemental composition and chemical state information of the modified surfaces.
Disclaimer: Direct, comprehensive XPS studies detailing the atomic composition of this compound-functionalized surfaces are limited in publicly available literature. Therefore, data for tetramethylsilane (B1202638) (TMS), a structurally similar compound, is used as a close proxy to provide a comparative analysis. This is based on the assumption that the core trimethylsilyl (B98337) functional group will exhibit similar XPS characteristics.
Table 1: Comparison of Surface Atomic Concentrations Determined by XPS
| Silane | Substrate | C (at%) | Si (at%) | O (at%) | Reference |
| This compound (as TMS) | Glass | 55.9 | 21.5 | 22.6 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | 16.1 | 18.2 | 43.1 | [2] |
| Hexamethyldisilazane (HMDSN) | Silicon | 35-45 | 25-35 | 20-30 | [3] |
Table 2: High-Resolution Si 2p XPS Peak Binding Energies
| Silane | Substrate | Si 2p Binding Energy (eV) | Chemical State Assignment | Reference |
| This compound (as TMS) | Glass | 101.6 - 101.7 | (CH₃)₃-Si-O | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | ~102.0 | Si-O-Si (silane network) | [2] |
| Bare Silicon Wafer (for reference) | Silicon | ~99.3 (Si⁰), ~103.3 (SiO₂) | Elemental Si, Silicon Dioxide | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization and characterization. Below are generalized protocols for solution-phase and vapor-phase deposition of this compound, followed by the procedure for XPS analysis.
Protocol 1: Solution-Phase Deposition of this compound
This method involves immersing the substrate in a solution containing the silane.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous toluene (B28343)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Surface Hydroxylation:
-
Immerse the cleaned substrates in piranha solution at 90°C for 30 minutes to generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the hydroxylated substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse with acetone and then isopropanol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Protocol 2: Vapor-Phase Deposition of this compound
This method exposes the substrate to silane vapor, often resulting in a more uniform monolayer.[5]
Materials:
-
Cleaned and hydroxylated substrates (from Protocol 1, steps 1 & 2)
-
This compound
-
Vacuum desiccator or vacuum chamber
-
Small container (e.g., aluminum foil cup)
-
Hot plate (optional for curing)
Procedure:
-
Place the activated substrates inside a vacuum desiccator.
-
In a fume hood, place a small, open container with a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a pressure of 100-200 mTorr to facilitate the vaporization of the silane.
-
Leave the substrates in the silane vapor for 2-4 hours at room temperature.
-
Vent the desiccator with nitrogen gas and remove the substrates.
-
Cure the coated substrates on a hotplate or in an oven at 110-120°C for 15-30 minutes.
Protocol 3: XPS Analysis of Functionalized Surfaces
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Introduction: Mount the functionalized substrate on the sample holder and introduce it into the XPS analysis chamber.
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, and Si 2p).
-
Data Analysis:
-
Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.
-
Determine the atomic concentrations of the detected elements from the survey spectrum using appropriate sensitivity factors.
-
Perform peak fitting on the high-resolution spectra to identify different chemical states. For the Si 2p spectrum, deconvolution will distinguish between the silicon from the substrate (SiO₂) and the silicon from the silane layer.
-
Visualizing the Process
To better understand the experimental workflow and the chemical reactions involved, the following diagrams are provided.
Caption: Experimental workflow for surface functionalization and XPS analysis.
Caption: Reaction of this compound with a hydroxylated surface.
References
A Researcher's Guide to Validating Surface Hydrophobicity: A Comparison of Key Techniques
For researchers, scientists, and drug development professionals, accurately characterizing the surface hydrophobicity of materials is a critical step in predicting biocompatibility, protein adsorption, drug delivery efficiency, and overall performance. While contact angle goniometry stands as a cornerstone technique, a comprehensive understanding of its principles, limitations, and alternatives is essential for robust and reliable data. This guide provides an objective comparison of contact angle goniometry with other key methods, supported by experimental data and detailed protocols.
Contact Angle Goniometry: The Gold Standard
Contact angle goniometry is a widely used and relatively straightforward method for quantifying the wettability of a solid surface by a liquid.[1][2] The contact angle (θ) is the angle at which a liquid/vapor interface meets a solid surface.[3] This angle provides a quantitative measure of the wetting of a solid by a liquid. A water contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic surface.[4]
Experimental Protocol: Sessile Drop Method
The most common technique is the sessile drop method.[2]
-
Sample Preparation: The solid sample is placed on a flat, level stage. The surface must be clean and free of contaminants to ensure accurate measurements.
-
Droplet Deposition: A precise micro-syringe dispenses a small droplet of a probe liquid (typically high-purity water) onto the sample surface.[5]
-
Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.[6]
-
Angle Measurement: Software analyzes the image to determine the contact angle at the three-phase (solid, liquid, and vapor) contact point.[7]
Static vs. Dynamic Contact Angle:
-
Static Contact Angle: Measured when the droplet is stationary on the surface.[2]
-
Dynamic Contact Angle: Includes advancing and receding angles, measured as the droplet volume is increased or decreased. This provides information about contact angle hysteresis, which is related to surface roughness and chemical heterogeneity.[2]
Alternative Methods for Assessing Surface Hydrophobicity
While contact angle goniometry is invaluable, it primarily provides macroscopic information about the surface. For a more comprehensive understanding, especially in complex biological systems, alternative and complementary techniques are often employed.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity.[8][9][10] It is a powerful technique for characterizing proteins and other biomolecules.[8][10][11]
Principle: Molecules with higher surface hydrophobicity interact more strongly with the hydrophobic stationary phase of the chromatography column and thus have longer retention times.[9] Elution is typically achieved by decreasing the salt concentration of the mobile phase.[9]
Fluorescent Probe Assays
This method utilizes fluorescent probes that exhibit a change in their fluorescence properties upon binding to hydrophobic regions on a surface, particularly on proteins.[12][13][14][15]
Principle: Probes like 8-anilino-1-naphthalenesulfonic acid (ANS) have low fluorescence in aqueous environments but show a significant increase in fluorescence intensity when they bind to hydrophobic pockets on a protein's surface.[12][13] The change in fluorescence is proportional to the extent of exposed hydrophobic areas.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can also be used to probe the local hydrophobic/hydrophilic character of a surface at the nanoscale.[1][16]
Principle: A sharp tip on a cantilever is scanned across the surface. By functionalizing the AFM tip with hydrophobic or hydrophilic molecules, the adhesion forces between the tip and the sample surface can be measured.[1] Stronger adhesion forces with a hydrophobic tip indicate a more hydrophobic surface.[1]
Washburn Method
The Washburn method is specifically designed to determine the contact angle and wettability of powders and other porous materials.[17][18][19]
Principle: The rate at which a liquid penetrates a packed bed of powder is measured. This rate is dependent on the contact angle between the liquid and the powder particles.
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and can provide indirect information about surface hydrophobicity.[20][21][22]
Principle: While not a direct measure of hydrophobicity, changes in the surface charge, as indicated by the zeta potential, can be correlated with changes in surface chemistry that also affect hydrophobicity. For instance, a more neutral surface (zeta potential closer to zero) may indicate a more hydrophobic character in some systems.[23]
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from the described methods. It is important to note that direct comparison of absolute values across different techniques can be challenging due to the different principles of measurement. However, the relative trends in hydrophobicity should be consistent.
| Method | Parameter Measured | Typical Value for Hydrophobic Surface | Typical Value for Hydrophilic Surface |
| Contact Angle Goniometry | Water Contact Angle (θ) | > 90° | < 90° |
| Hydrophobic Interaction Chromatography (HIC) | Retention Time (minutes) | Longer | Shorter |
| Fluorescent Probe Assay (ANS) | Relative Fluorescence Intensity | High | Low |
| Atomic Force Microscopy (AFM) | Adhesion Force (nN) with Hydrophobic Tip | High | Low |
| Washburn Method | Contact Angle (θ) | > 90° | < 90° |
| Zeta Potential | Zeta Potential (mV) | Closer to 0 mV | Higher (positive or negative) |
Table 1: Comparison of Parameters for Assessing Surface Hydrophobicity.
| Material | Contact Angle (°)[4] | HIC Retention Time (Relative)[24] |
| Polystyrene (PS) | ~90 | High |
| Glass (untreated) | ~30-50 | Low |
| Polydimethylsiloxane (PDMS) | ~100-110 | High |
| Lysozyme | - | Moderate |
| Myoglobin | - | Low |
Table 2: Example Data for Different Materials. (Note: HIC data is protein-specific and relative).
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) Protocol
-
Column and Mobile Phase Selection: Choose a column with an appropriate hydrophobic stationary phase (e.g., phenyl, butyl, or octyl). Prepare a high-salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a buffered solution) and a low-salt elution buffer (the same buffer without ammonium sulfate).[11]
-
Sample Preparation: Dissolve the protein sample in the binding buffer.
-
Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient of decreasing salt concentration (from binding buffer to elution buffer).
-
Detection: Monitor the eluate using a UV detector at 280 nm. The time at which a protein elutes is its retention time.
Fluorescent Probe Assay (ANS) Protocol
-
Reagent Preparation: Prepare a stock solution of the fluorescent probe (e.g., ANS) and a series of protein solutions of known concentrations in a suitable buffer.
-
Incubation: Mix the protein solutions with the ANS probe and incubate in the dark to allow for binding.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solutions using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Plot the fluorescence intensity against the protein concentration. The initial slope of this plot is proportional to the surface hydrophobicity.[14]
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for contact angle goniometry.
Caption: Relationship between methods for validating surface hydrophobicity.
Conclusion
Validating surface hydrophobicity is a multifaceted challenge that often requires more than a single experimental technique. Contact angle goniometry provides a robust and direct measure of wettability and serves as an excellent primary tool. However, for a deeper understanding of complex materials and biological interactions, complementary methods such as HIC, fluorescent probe assays, and AFM offer invaluable insights at the molecular and nanoscale levels. The choice of method should be guided by the specific research question, the nature of the material being investigated, and the level of detail required. By employing a multi-technique approach, researchers can build a more complete and accurate picture of surface hydrophobicity, leading to more informed decisions in material design and drug development.
References
- 1. Atomic force microscopy measurement of heterogeneity in bacterial surface hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brighton-science.com [brighton-science.com]
- 3. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 4. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.4. Contact Angle Measurements [bio-protocol.org]
- 7. users.aalto.fi [users.aalto.fi]
- 8. A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophobicity determined by a fluorescence probe method and its correlation with surface properties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.wur.nl [research.wur.nl]
- 16. Measurement of the surface hydrophobicity of engineered nanoparticles using an atomic force microscope - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Washburn method | KRÜSS Scientific [kruss-scientific.com]
- 18. spectraresearch.com [spectraresearch.com]
- 19. biolinscientific.com [biolinscientific.com]
- 20. azom.com [azom.com]
- 21. Hydrophobicity, surface tension, and zeta potential measurements of glass-reinforced hydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding Zeta Potential: Surface Charge at the Solid/Water Interface and Its Role in Modern Materials Science - Nanbiosis [nanbiosis.es]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of hydrophobic-interaction and reversed-phase chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Modification: Ethoxytrimethylsilane vs. Alternatives for Enhanced Hydrophobicity
For researchers, scientists, and drug development professionals, achieving precise control over surface properties is paramount. Surface modification using silanizing agents is a cornerstone technique for rendering surfaces hydrophobic, a critical attribute in applications ranging from drug delivery systems to specialized labware. This guide provides an objective comparison of ethoxytrimethylsilane and two common alternatives, octadecyltrichlorosilane (B89594) (OTS) and hexamethyldisilazane (B44280) (HMDS), supported by experimental data from Fourier-Transform Infrared (FTIR) spectroscopy and water contact angle measurements.
This comparative analysis focuses on the efficacy of these silanes in creating a hydrophobic surface on a silicon wafer substrate. The choice of silanizing agent significantly impacts the degree of hydrophobicity and the stability of the surface treatment. This compound, a monofunctional ethoxysilane, offers a simple and direct route to surface methylation. In contrast, OTS provides a long alkyl chain for dense hydrophobic packing, while HMDS is a vapor-phase silylating agent.
Performance Comparison: this compound vs. Alternatives
The hydrophobicity of a treated surface is primarily determined by the chemistry of the bonded silane (B1218182) and the density of its coverage. This is quantified by the water contact angle, where a higher angle indicates greater hydrophobicity. FTIR spectroscopy provides chemical information about the success of the surface modification by detecting the characteristic vibrational modes of the bonded molecules.
| Silanizing Agent | Chemical Structure | Functional Group | Typical Water Contact Angle (°)* | Key FTIR Peak(s) (cm⁻¹) |
| This compound | (CH₃)₃SiOCH₂CH₃ | Trimethylsilyl (B98337) | 90 - 100 | ~2960 (C-H), ~1260 (Si-CH₃), ~1080 (Si-O-Si) |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Octadecyl | 105 - 115 | ~2920 & ~2850 (C-H), ~1080 (Si-O-Si) |
| Hexamethyldisilazane (HMDS) | [(CH₃)₃Si]₂NH | Trimethylsilyl | 80 - 90 | ~2960 (C-H), ~1260 (Si-CH₃), ~845 (Si-C) |
*Typical values can vary based on substrate and process conditions.
As the data indicates, OTS typically yields the highest water contact angle, demonstrating superior hydrophobicity due to the dense packing of its long alkyl chains. This compound provides a significant increase in hydrophobicity compared to an untreated hydrophilic surface, making it a suitable choice for applications requiring moderate water repellency. HMDS, while effective, generally results in a slightly lower contact angle compared to this compound under similar conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification. The following protocols outline the procedures for treating silicon wafers with each of the compared silanizing agents.
Protocol 1: Surface Cleaning and Activation (Prerequisite for all Silanization Methods)
-
Solvent Cleaning: Silicon wafers are sonicated in a sequence of acetone, ethanol (B145695), and deionized water for 15 minutes each to remove organic contaminants.
-
Piranha Etching: The cleaned wafers are immersed in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 90-120°C for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing and Drying: The activated wafers are thoroughly rinsed with copious amounts of deionized water and dried under a stream of high-purity nitrogen gas.
Protocol 2: Silanization with this compound (Solution Deposition)
-
Solution Preparation: A 1-5% (v/v) solution of this compound is prepared in an anhydrous solvent, such as toluene (B28343), inside a glove box or under an inert atmosphere.
-
Immersion: The cleaned and activated silicon wafers are immersed in the silane solution. The reaction is allowed to proceed for 2-24 hours at room temperature.
-
Rinsing: The wafers are removed from the solution and rinsed sequentially with toluene and then ethanol to remove any unreacted silane.
-
Curing: The coated wafers are cured in an oven at 110-120°C for 30-60 minutes to stabilize the siloxane bonds.
Protocol 3: Silanization with Octadecyltrichlorosilane (OTS) (Solution Deposition)
-
Solution Preparation: A 1-5 mM solution of OTS is prepared in an anhydrous solvent like toluene or hexane (B92381) under an inert atmosphere.
-
Immersion: The activated wafers are immersed in the OTS solution for 2-24 hours at room temperature.
-
Rinsing: The wafers are rinsed with the anhydrous solvent followed by a polar solvent like isopropanol.
-
Curing: The wafers are baked at 110-120°C for 30-60 minutes.
Protocol 4: Silanization with Hexamethyldisilazane (HMDS) (Vapor Phase Deposition)
-
Vapor Treatment: The activated wafers are placed in a vacuum desiccator along with a small, open container of HMDS.
-
Reaction: The desiccator is evacuated to allow the HMDS vapor to deposit on the wafer surfaces. The reaction is typically carried out for 2-12 hours at room temperature.
-
Annealing: The wafers are subsequently annealed at 150°C for 30 minutes to drive off any unreacted HMDS and complete the silylation process.
FTIR Analysis of Modified Surfaces
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is employed to characterize the chemical changes on the silicon wafer surface post-silanization.
-
Sample Preparation: The silanized wafer is pressed against the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum.
-
Data Analysis: The sample spectrum is ratioed against the background to obtain the absorbance spectrum.
For an this compound-treated surface, the appearance of peaks around 2960 cm⁻¹ (C-H stretching), 1260 cm⁻¹ (Si-CH₃ symmetric deformation), and a broad band around 1080 cm⁻¹ (Si-O-Si stretching) confirms the successful grafting of the trimethylsilyl groups. In comparison, OTS-treated surfaces show prominent C-H stretching bands at approximately 2920 cm⁻¹ and 2850 cm⁻¹, characteristic of the long alkyl chains. HMDS-treated surfaces exhibit similar peaks to this compound, confirming the presence of trimethylsilyl groups.
Visualizing the Process and Chemical Interactions
To better understand the workflows and chemical transformations, the following diagrams are provided.
A Comparative Guide: Ethoxytrimethylsilane vs. Chlorosilanes for Hydrophobic Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The creation of hydrophobic surfaces is a critical step in a wide array of scientific applications, from self-cleaning materials and microfluidics to enhancing the performance of biomedical devices and drug delivery systems. Silanization, the process of modifying a surface with silane (B1218182) compounds, stands out as a versatile and effective method to achieve durable hydrophobicity. This guide provides an objective comparison between two major classes of silanizing agents: ethoxytrimethylsilane, a representative alkoxysilane, and chlorosilanes. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal agent for their specific needs.
Executive Summary
Both this compound and chlorosilanes are effective in rendering surfaces hydrophobic by forming a stable, low-energy coating. The primary distinctions lie in their reactivity, reaction byproducts, and handling requirements. Chlorosilanes are highly reactive, leading to rapid monolayer formation, but produce corrosive hydrochloric acid (HCl) as a byproduct and are extremely sensitive to moisture.[1] this compound offers a milder, more controllable alternative with non-corrosive byproducts (ethanol), making it suitable for sensitive substrates. However, its reaction is generally slower and may require a catalyst.[1]
Performance Comparison
The effectiveness of a hydrophobic treatment is primarily quantified by the water contact angle (WCA), where a higher angle indicates greater hydrophobicity. The durability of the coating is another critical factor.
| Feature | This compound & Analogs | Chlorosilanes | Key Considerations |
| Water Contact Angle | Typically 90° - 110° | Typically >110° | Chlorosilanes often result in slightly higher initial contact angles due to the formation of dense, well-ordered monolayers.[1] |
| Reactivity | Lower, requires hydrolysis and condensation | High, direct reaction with surface hydroxyls | Chlorosilanes react readily with free hydroxyl groups to form a thermodynamically stable silicon-oxygen bond.[2] Alkoxysilanes undergo a two-step hydrolysis and condensation process.[3] |
| Reaction Byproducts | Ethanol (B145695) | Hydrochloric Acid (HCl) | The corrosive nature of HCl can be detrimental to sensitive substrates and requires careful handling.[1] |
| Handling & Storage | Relatively stable, less sensitive to moisture | Highly sensitive to moisture, requires anhydrous conditions and inert atmosphere.[4] | Chlorosilanes react vigorously with water.[4] |
| Process Control | More controllable reaction kinetics | Rapid and sometimes difficult to control monolayer formation | The slower reaction of ethoxysilanes allows for greater control over the coating process.[1] |
| Durability | Good, forms stable siloxane bonds | Generally high, but can be susceptible to hydrolysis under certain conditions | The durability of both coatings is dependent on the quality of the monolayer and the environmental conditions. |
Reaction Mechanisms
The fundamental difference in the reaction pathways of this compound and chlorosilanes with a hydroxylated surface is a key factor in their application and performance.
This compound
The reaction of this compound proceeds via a two-step hydrolysis and condensation mechanism. First, the ethoxy groups (-OEt) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming a stable siloxane bond (Si-O-Si) and releasing ethanol as a byproduct.[5][6]
Chlorosilanes
Chlorosilanes react directly and rapidly with surface hydroxyl groups in a single step. The silicon atom of the chlorosilane is attacked by the oxygen of the hydroxyl group, leading to the formation of a covalent Si-O-Surface bond and the elimination of hydrogen chloride (HCl).[2]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and effective hydrophobic surfaces. Below are representative protocols for liquid-phase deposition of this compound and a generic chlorosilane.
Protocol 1: this compound Deposition
Objective: To create a hydrophobic surface using a solution of this compound.
Materials:
-
Substrate with hydroxylated surface (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol
-
Deionized water
-
Acetic acid (optional, for catalysis)
-
Beakers
-
Nitrogen or argon gas stream
-
Oven
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water (10 minutes each).
-
Dry the substrate with a stream of nitrogen or argon.
-
Activate the surface hydroxyl groups by treating with oxygen plasma for 15 minutes or by immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED ) for 30 minutes, followed by copious rinsing with deionized water and drying.
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
For catalyzed hydrolysis, adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrate in the silane solution for 1-2 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any unreacted silane.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.
-
Protocol 2: Chlorosilane Deposition
Objective: To create a hydrophobic surface using a solution of a chlorosilane (e.g., trimethylchlorosilane).
Materials:
-
Substrate with hydroxylated surface
-
Chlorosilane (e.g., trimethylchlorosilane)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (optional, as an HCl scavenger)
-
Glove box or inert atmosphere chamber
-
Beakers
-
Nitrogen or argon gas stream
-
Oven
Procedure:
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as in Protocol 1. Ensure the substrate is completely dry before proceeding.
-
-
Silane Solution Preparation (perform in a glove box):
-
Prepare a 1-2% (v/v) solution of the chlorosilane in anhydrous toluene.
-
If desired, add a stoichiometric equivalent of triethylamine to the solution to neutralize the HCl byproduct.
-
-
Surface Modification (perform in a glove box):
-
Immerse the activated substrate in the chlorosilane solution for 30-60 minutes at room temperature.
-
-
Post-Deposition Treatment:
-
Remove the substrate and rinse with anhydrous toluene to remove excess silane.
-
Dry the substrate with a stream of nitrogen or argon.
-
A post-deposition bake at 100-120°C for 15-30 minutes can help to remove any residual solvent and byproducts.[1]
-
Comparative Experimental Workflow
A standardized workflow is essential for the comparative evaluation of different surface coatings.
Conclusion
The choice between this compound and chlorosilanes for creating hydrophobic surfaces depends heavily on the specific requirements of the application.
-
Chlorosilanes are the preferred choice for applications demanding rapid and highly efficient surface modification where the corrosive HCl byproduct can be managed. Their high reactivity often leads to the formation of dense, highly hydrophobic monolayers.[1]
-
This compound and other alkoxysilanes provide a milder, more controllable, and less hazardous alternative.[1] The absence of corrosive byproducts makes them particularly suitable for sensitive substrates, such as those used in drug development and biomedical research. While the process may be slower and potentially require catalysis, the increased control and safety profile are significant advantages in many research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalsilicones.org [globalsilicones.org]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethoxytrimethylsilane and Methoxytrimethylsilane for Surface Coating Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic selection of silylating agents is a critical determinant in the successful surface modification of materials for a diverse range of applications, from advanced drug delivery systems to high-performance coatings. Among the myriad of available options, ethoxytrimethylsilane and mthis compound (B155595) are two commonly employed monofunctional silanes. This guide provides a comprehensive comparison of their performance as surface coating agents, supported by experimental data and detailed methodologies, to facilitate an informed selection process for your research and development endeavors.
Executive Summary
Both this compound and mthis compound are effective in rendering surfaces hydrophobic by forming a trimethylsilyl (B98337) layer. The primary distinctions between them lie in their reaction kinetics, handling characteristics, and the nature of their byproducts. Mthis compound generally exhibits a faster hydrolysis rate, leading to quicker surface modification. However, this increased reactivity can also translate to a shorter shelf-life and a greater propensity for self-condensation if not handled under strictly anhydrous conditions. This compound, with its slower hydrolysis rate, offers a more controlled reaction but may necessitate longer reaction times or the use of a catalyst to achieve a comparable degree of surface coverage.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize key performance indicators for this compound and mthis compound based on available experimental data.
| Property | This compound | Mthis compound | Key Considerations |
| Molecular Weight | 118.25 g/mol | 104.22 g/mol | Mthis compound is a smaller molecule, which can influence packing density on the surface. |
| Boiling Point | 75-76 °C | 57-58 °C | The lower boiling point of mthis compound may be advantageous for vapor-phase deposition methods. |
| Density | ~0.757 g/mL | ~0.756 g/mL | The densities of the two silanes are very similar. |
| Refractive Index | ~1.374 | ~1.366 | Both silanes have low refractive indices, making them suitable for optical applications where minimal change in refractive index is desired. |
Table 1: Physical Properties of this compound and Mthis compound
| Performance Metric | This compound | Mthis compound | Substrate | Reference |
| Water Contact Angle | ~70-90° | ~80-100° | Glass/Silica | General literature values |
| Hydrolysis Rate | Slower | Faster | - | [1] |
| Thermal Stability (Decomposition Temp.) | > 200 °C (estimated) | > 200 °C (estimated) | - | General silane (B1218182) stability data[2] |
| Chemical Stability (Acidic pH) | Moderate | Moderate | - | General silane stability data[3] |
| Chemical Stability (Alkaline pH) | Low to Moderate | Low to Moderate | - | General silane stability data[3] |
Table 2: Performance Characteristics of this compound and Mthis compound Coatings
Note: The performance data, particularly for contact angle and stability, can vary significantly depending on the substrate, surface preparation, deposition method, and curing conditions. The values presented here are representative and intended for comparative purposes.
Reaction Mechanism and Experimental Workflow
The surface modification process with both this compound and mthis compound proceeds via a two-step mechanism: hydrolysis followed by condensation.
Caption: General reaction pathway for surface modification with monofunctional alkoxysilanes.
The following diagram outlines a typical experimental workflow for comparing the performance of this compound and mthis compound as surface coating agents.
Caption: Experimental workflow for comparing silane surface coatings.
Detailed Experimental Protocols
Substrate Preparation (Hydroxylation)
A pristine and well-hydroxylated surface is paramount for achieving a uniform and stable silane coating.
-
For Silicon or Glass Substrates:
-
Clean the substrates by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5-10 minutes or by immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Thoroughly rinse the substrates with deionized water and dry under a nitrogen stream.
-
Silane Deposition
The deposition method can significantly influence the quality of the resulting coating. Both solution-phase and vapor-phase depositions are common.
-
Solution-Phase Deposition:
-
Prepare a 1-5% (v/v) solution of this compound or mthis compound in an anhydrous solvent such as toluene (B28343) or isopropanol.
-
Immerse the cleaned and dried substrates in the silane solution for a specified duration (e.g., 1-24 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
After immersion, rinse the substrates with the anhydrous solvent to remove any physisorbed silane molecules.
-
Cure the coated substrates in an oven at a specified temperature (e.g., 110-120°C) for 30-60 minutes to promote the condensation reaction and covalent bonding to the surface.[4]
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
Place a small vial containing a few drops of the silane inside the desiccator.
-
Evacuate the desiccator to a low pressure to facilitate the vaporization of the silane.
-
Allow the deposition to proceed for a set time (e.g., 1-12 hours).
-
Cure the coated substrates as described for the solution-phase deposition.
-
Performance Evaluation
-
Contact Angle Measurement:
-
Use a goniometer to measure the static water contact angle at multiple points on the coated surface.
-
Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet and use software to determine the angle between the substrate and the tangent of the droplet at the three-phase contact point.
-
-
Thermal Stability Analysis:
-
Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the silane coating.
-
Place a coated substrate in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The temperature at which a significant weight loss is observed indicates the onset of thermal degradation.
-
-
Chemical Resistance Testing:
-
Immerse the coated substrates in solutions of varying pH (e.g., pH 2, 7, and 12) for a specified duration.[3]
-
After immersion, rinse the substrates with deionized water and dry them.
-
Evaluate the integrity of the coating by measuring the water contact angle and inspecting the surface for any visible changes. A significant decrease in contact angle indicates degradation of the hydrophobic coating.[3]
-
Conclusion
The choice between this compound and mthis compound for surface coating applications depends on the specific requirements of the process and the desired properties of the final product. Mthis compound offers the advantage of faster reaction kinetics, which can be beneficial for high-throughput applications. However, its higher reactivity demands more stringent control over environmental moisture to prevent undesirable side reactions. This compound provides a more controlled and slower reaction, which can lead to more uniform and reproducible coatings, albeit at the cost of longer processing times. For applications where precise control over the coating process is critical, this compound may be the preferred choice. Conversely, for applications where rapid surface modification is paramount, mthis compound could be more suitable. It is recommended that researchers and drug development professionals conduct preliminary studies to optimize the coating parameters for their specific substrate and application to achieve the desired surface properties.
References
A Comparative Performance Analysis of Ethoxytrimethylsilane and Other Alkylsilanes for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethoxytrimethylsilane's performance against other common alkylsilanes used for surface modification. The selection of an appropriate silane (B1218182) is critical for applications ranging from creating hydrophobic coatings and functionalizing nanoparticles for drug delivery to preparing surfaces for cell culture and chromatography. This document summarizes key performance indicators—hydrophobicity, thermal stability, and hydrolytic stability—supported by experimental data to inform your choice of surface modification agent.
Performance Comparison of Alkylsilanes
The performance of alkylsilanes is primarily determined by the nature of the alkyl group (e.g., methyl, octyl) and the type of alkoxy group (e.g., methoxy (B1213986), ethoxy). This compound, with its short alkyl chain and single reactive ethoxy group, offers distinct characteristics compared to other commonly used silanes.
Data Presentation
The following tables provide a quantitative comparison of this compound and other representative alkylsilanes.
Table 1: Comparison of Hydrophobicity (Water Contact Angle)
| Silane | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Reference |
| Triethoxymethylsilane (analogue for this compound) | C1 | Silica Nanoparticles | ~0° (Hydrophilic) | [1][2] |
| Methyltrimethoxysilane (MTMS) | C1 | Glass | ~73° | [3] |
| Octyltriethoxysilane | C8 | Silica Nanoparticles | 140.7° ± 1.2° to 150.6° ± 6.6° | [1][2] |
| Octadecyltrimethoxysilane (OTS) | C18 | Glass | 104° | [3] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | C10 (Fluorinated) | Glass | ~115° |
Table 2: Comparison of Thermal Stability (Decomposition Temperature)
| Silane Class / Example | Decomposition Onset Temperature (°C) | Key Findings | Reference |
| General Alkylsilanes | |||
| Gamma-Aminopropyltriethoxysilane | 395°C | Amino group influences stability. | [4] |
| Gamma-Methacryloxypropyltrimethoxysilane | 390°C | Gamma-substituted silanes generally exhibit good thermal stability. | [4] |
| Aromatic Silanes | |||
| Phenyltrimethoxysilane | 495°C | Aromatic groups generally enhance thermal stability. | [4] |
| Fluorinated Silanes | |||
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | 530°C | Fluorination significantly increases thermal stability. | [4] |
| Beta-Substituted Silanes | |||
| beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | 220°C | Beta-substituted silanes are generally less thermally stable. | [4] |
Table 3: Comparison of Hydrolytic Stability (Hydrolysis Rate)
| Silane | Alkoxy Group | Relative Hydrolysis Rate | Hydrolysis Rate Constant (k) | Reference |
| Trimethoxysilane (TMOS) | Methoxy | ~3.7x faster than TEOS | 0.19 L·mol⁻¹·s⁻¹·[H⁺]⁻¹ | [5] |
| This compound | Ethoxy | Slower than methoxy counterparts | Not directly available, but expected to be slower than mthis compound. | [6] |
| Tetraethoxysilane (TEOS) | Ethoxy | Slower | 0.051 L·mol⁻¹·s⁻¹·[H⁺]⁻¹ | [5] |
| Methyltriethoxysilane (MTES) | Ethoxy | Slower than methoxy counterparts | 0 - 0.23 M⁻¹·min⁻¹ (at pH 2-4) | [1] |
| Mthis compound | Methoxy | Faster than ethoxy counterparts | Methoxy groups hydrolyze 6-10 times faster than ethoxy groups. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments cited in the comparison of silane performance.
Protocol 1: Surface Modification of Glass Substrates
Objective: To create a uniform silane layer on a glass surface for subsequent characterization.
Materials:
-
Glass slides or silicon wafers
-
Selected alkylsilane (e.g., this compound, octyltriethoxysilane)
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
-
Deionized water
-
Strong soap solution or Piranha solution (7:3 mixture of H₂SO₄:H₂O₂)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a strong soap solution followed by extensive rinsing with deionized water, or by immersion in Piranha solution for 30 minutes (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).[7]
-
Drying: Dry the cleaned substrates under a stream of nitrogen and then in an oven at 110-120°C for at least one hour to remove adsorbed water.
-
Silanization Solution Preparation: In a moisture-free environment (e.g., a glove box), prepare a 1-5% (v/v) solution of the alkylsilane in an anhydrous solvent.
-
Surface Modification: Immerse the cleaned, dry substrates in the silanization solution. The reaction time can vary from a few minutes to several hours depending on the reactivity of the silane.
-
Rinsing: After immersion, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.
Protocol 2: Measurement of Water Contact Angle
Objective: To quantify the hydrophobicity of the silane-modified surface.
Instrumentation:
-
Contact angle goniometer with a high-resolution camera
-
Microsyringe for dispensing precise droplet volumes
Procedure:
-
Sample Preparation: Place the silane-modified substrate on the sample stage of the goniometer.
-
Droplet Dispensing: Use the microsyringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the goniometer's software to analyze the captured image. The software will determine the baseline of the droplet at the solid-liquid interface and fit a curve to the droplet's shape to calculate the contact angle.
-
Data Reporting: Take measurements at multiple locations on the surface to ensure uniformity and report the average contact angle with the standard deviation.
Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature of the silane coating.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: If the silane was used to coat nanoparticles, the powdered sample can be used directly. For coated flat substrates, carefully scrape the cured coating to obtain a powder sample. Accurately weigh 5-10 mg of the sample into a TGA crucible.[5]
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C) under a controlled atmosphere (e.g., nitrogen or air).[5]
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature to generate the TGA curve.
-
The onset of significant weight loss indicates the beginning of thermal decomposition. The temperature at the maximum rate of weight loss (from the derivative of the TGA curve) is also a key parameter.[5]
-
Visualizations
Logical Flow of Silane Performance Comparison
Caption: A logical diagram illustrating the comparative evaluation of alkylsilanes based on key performance metrics and their corresponding experimental data.
Experimental Workflow for Surface Modification and Characterization
Caption: A flowchart outlining the key steps in the surface modification of a substrate with an alkylsilane and its subsequent characterization.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | MDPI [mdpi.com]
- 3. This compound 98 1825-62-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]
- 7. Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR (2004) | Ruili Liu | 49 Citations [scispace.com]
A Comparative Guide to Analytical Techniques for Quantifying Ethoxytrimethylsilane Surface Coverage
For researchers, scientists, and drug development professionals, the precise control and quantification of surface modifications are paramount to ensuring the desired performance of materials, from medical implants to drug delivery systems. Ethoxytrimethylsilane is a common reagent used to create hydrophobic, biocompatible, or otherwise functionalized surfaces. The extent of its coverage on a substrate directly influences properties like wettability, biocompatibility, and subsequent molecular interactions. This guide provides an objective comparison of key analytical techniques used to quantify this compound surface coverage, complete with experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
Comparison of Analytical Techniques
A variety of analytical techniques are available for the characterization of this compound layers. Each method offers distinct advantages and provides different types of information, ranging from elemental composition and layer thickness to surface morphology and wettability. The choice of technique will depend on the specific research question, the nature of the substrate, and the required level of quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze this compound surface coverage.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[1][2] | Atomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm).[1] | No | High surface sensitivity, provides chemical bonding information.[1] | Requires high vacuum, may not provide absolute quantification without standards.[1][3] |
| Contact Angle Goniometry | Surface wettability, surface energy.[4][5] | Contact angle (degrees), surface free energy (mN/m).[6] | No | Rapid, simple, and cost-effective for assessing surface modification.[4][7] | Indirect measure of coverage, sensitive to surface roughness and contamination.[5][7] |
| Spectroscopic Ellipsometry | Film thickness, refractive index.[8][9][10] | Layer thickness (angstroms to microns).[11][12] | No | Non-destructive, high precision for thin film thickness on smooth, reflective substrates.[8][9] | Model-dependent, less suitable for rough or opaque surfaces.[8][13] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, layer thickness (from step height).[14][15][16][17] | Root mean square (RMS) roughness (nm), feature height (nm).[14] | No | High-resolution 3D imaging, can measure thickness at specific locations.[16][17] | Limited to small scan areas, tip-sample interaction can modify soft layers. |
| Thermogravimetric Analysis (TGA) | Amount of grafted material.[18][19][20] | Weight loss (%), grafted amount (molecules/nm²).[19] | Yes | Provides quantitative information on the total amount of surface-bound material.[19][20] | Requires a significant amount of sample, substrate must be thermally stable.[18] |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Adsorbed mass, viscoelastic properties of the layer.[21][22][23] | Adsorbed mass (ng/cm²), dissipation factor.[24] | No | Real-time monitoring of layer formation in a liquid environment.[21][25] | Indirect measurement of thickness, sensitive to bulk solution properties. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information, elemental composition, surface coverage.[6][26] | Ion intensity ratios, quantitative surface coverage (%).[6][26] | Yes (sputtering) | High surface sensitivity, provides molecular information about the surface species.[26][27] | Destructive, quantification can be complex and often requires standards. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1][2]
Protocol:
-
Sample Preparation: Mount the this compound-coated substrate on a sample holder. Ensure the surface is clean and free from adventitious contaminants.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the elements of interest, such as C 1s, O 1s, and Si 2p.
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and areas of the component peaks.
-
Calculate the atomic concentrations of the elements from the peak areas using appropriate relative sensitivity factors.
-
The Si 2p spectrum can be deconvoluted to distinguish between silicon from the substrate (e.g., SiO₂) and silicon from the this compound layer.
-
Estimate the thickness of the silane (B1218182) layer using the attenuation of the substrate signal.
-
Contact Angle Goniometry
Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. This contact angle is a measure of the wettability of the surface, which is influenced by the surface chemistry.[4][5]
Protocol:
-
Sample Preparation: Place the this compound-coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a precision syringe, dispense a small droplet of a probe liquid (typically deionized water for assessing hydrophobicity) onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the accompanying software to measure the contact angle between the baseline of the droplet and the tangent at the droplet edge.
-
Data Analysis:
-
Perform measurements at multiple locations on the surface to ensure statistical reliability.
-
A higher contact angle with water (typically > 90°) indicates a more hydrophobic surface, suggesting a higher degree of this compound coverage.
-
Spectroscopic Ellipsometry
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[8][10] This change is related to the thickness and optical properties of thin films on the surface.[11][12]
Protocol:
-
Substrate Characterization: Measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate before silanization.
-
Sample Measurement: Mount the this compound-coated substrate on the ellipsometer stage.
-
Data Acquisition: Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths and at multiple angles of incidence.
-
Optical Modeling:
-
Construct an optical model that represents the sample, typically consisting of the substrate, a native oxide layer, and the this compound layer.
-
Assume a refractive index for the this compound layer (a typical value for silane layers is around 1.4-1.5).
-
-
Data Fitting: Fit the experimental Ψ and Δ data to the optical model by varying the thickness of the silane layer until the best fit is achieved. The resulting thickness value provides a quantitative measure of the silane layer.
Visualizations
To further clarify the experimental workflows and the relationships between these techniques, the following diagrams are provided.
Caption: Experimental workflow for XPS analysis.
Caption: Experimental workflow for Contact Angle Goniometry.
Caption: Logical relationship between analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. brighton-science.com [brighton-science.com]
- 6. researchgate.net [researchgate.net]
- 7. silcotek.com [silcotek.com]
- 8. parksystems.com [parksystems.com]
- 9. details | Park Systems [parksystems.com]
- 10. horiba.com [horiba.com]
- 11. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 12. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]
- 13. svc.org [svc.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. spectraresearch.com [spectraresearch.com]
- 17. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 18. Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biolinscientific.com [biolinscientific.com]
- 22. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. biolinchina.com [biolinchina.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Determination of contact angles, silane coverage, and hydrophobicity heterogeneity of methylated quartz surfaces using ToF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Ethoxytrimethylsilane Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Ethoxytrimethylsilane Coatings Compared to Industry Alternatives, Supported by Experimental Data.
In the realms of research, scientific advancement, and pharmaceutical development, the selection of appropriate surface coatings is a critical decision impacting the integrity, longevity, and performance of various materials and devices. This compound, a member of the silane (B1218182) family, is frequently utilized for its ability to form protective, hydrophobic films. However, its performance under thermal stress is a key consideration for applications involving elevated temperatures. This guide provides a comprehensive comparison of the thermal stability of this compound coatings against common alternatives, including other silane-based systems, epoxy, and polyurethane coatings. The following analysis is based on quantitative data from thermal analysis techniques and other key performance indicators to aid in informed material selection.
Comparative Thermal Stability Analysis
The thermal stability of a coating is paramount for applications where components are subjected to temperature fluctuations. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify this stability. TGA measures the change in mass of a material as a function of temperature, indicating the onset of decomposition and the material's overall thermal resilience. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg), where a rigid, glassy polymer becomes more rubbery and flexible.
Table 1: Thermogravimetric Analysis (TGA) Data for Various Coatings
| Coating Type | Onset Decomposition Temp. (°C) | Temperature at 5% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
| This compound (Estimated) | ~200 - 250 | ~250 - 300 | > 500 |
| Methyltrimethoxysilane (MTMS) | ~260 | ~300 | > 700[1] |
| Aminopropyltriethoxysilane (APTES) | ~200 - 300 | Not specified | Not specified |
| Epoxy Resin | ~377 | Not specified | ~445[2] |
| Polyurethane (PU) | ~292 | Not specified | ~345[3] |
Note: Data for this compound is estimated based on the general thermal behavior of similar silane coatings, as specific public data is limited. The thermal stability of all coatings can be influenced by the specific formulation and curing conditions.
Table 2: Differential Scanning Calorimetry (DSC) Data for Various Coatings
| Coating Type | Glass Transition Temp. (Tg) (°C) |
| This compound (Estimated) | Not typically measured for this type of coating |
| Methyltrimethoxysilane (MTMS) | Not typically measured for this type of coating |
| Aminopropyltriethoxysilane (APTES) | Not typically measured for this type of coating |
| Epoxy Resin | 90 - 150[4] |
| Polyurethane (PU) | -60 (soft segment), 86 (hard segment)[5] |
Note: The glass transition temperature is a key parameter for amorphous polymers like epoxies and polyurethanes, indicating a change in their mechanical properties. For many silane coatings, which form highly cross-linked inorganic networks, the concept of a distinct Tg is less applicable.
Comparative Performance Analysis
Beyond thermal stability, the overall performance of a coating is determined by a range of physical and chemical properties. Adhesion, hardness, and chemical resistance are critical for ensuring the durability and protective function of the coating.
Table 3: Performance Metrics for Various Coatings
| Coating Type | Adhesion (ASTM D3359) | Hardness (Pencil Hardness, ASTM D3363) | Chemical Resistance (ISO 2812) |
| This compound | Good to Excellent | Moderate | Excellent |
| Other Silanes (e.g., MTMS, APTES) | Good to Excellent | Moderate to High | Excellent |
| Epoxy Resin | Excellent | High (e.g., >6H) | Excellent |
| Polyurethane (PU) | Excellent | Varies (can be formulated for hardness or flexibility) | Good to Excellent |
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the coating.
Methodology:
-
Sample Preparation: A small amount of the cured coating (typically 5-10 mg) is carefully scraped from the substrate.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Analysis Conditions: The sample is placed in a sample pan (e.g., platinum or alumina). The furnace is heated at a controlled rate, typically 10°C/min, under a controlled atmosphere (e.g., nitrogen or air).[5]
-
Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, and the temperatures at which specific percentages of weight loss occur.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of the coating, such as the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the cured coating (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Analysis Conditions: The sample and a reference pan are heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[5]
-
Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step change in the baseline.[4][6]
Adhesion Testing (ASTM D3359 - Cross-Cut Test)
Objective: To assess the adhesion of the coating to the substrate.
Methodology:
-
Sample Preparation: The coating is applied to a flat, rigid substrate and allowed to fully cure.
-
Procedure: A lattice pattern is cut through the coating to the substrate using a special cross-cut tool. For coatings up to 50 microns thick, the cuts are spaced 1 mm apart; for coatings between 50 and 125 microns, the spacing is 2 mm.
-
A specified pressure-sensitive tape is applied over the lattice and smoothed down.
-
The tape is then rapidly pulled off at a 180° angle.
-
Evaluation: The grid area is visually inspected and rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
Hardness Testing (ASTM D3363 - Pencil Hardness Test)
Objective: To determine the hardness of the coating.
Methodology:
-
Sample Preparation: The coating is applied to a smooth, hard substrate and fully cured.
-
Procedure: Pencils of known hardness (ranging from 6B, softest, to 6H, hardest) are moved over the coating surface at a 45° angle with a constant force.
-
Evaluation: The pencil hardness is defined as the hardest pencil that does not scratch or mar the coating.
Chemical Resistance Testing (ISO 2812 - Spotting Methods)
Objective: To evaluate the resistance of the coating to various chemicals.
Methodology:
-
Sample Preparation: The coating is applied to a suitable substrate and cured.
-
Procedure: A small amount of the test liquid (e.g., acids, bases, solvents) is applied to the coating surface and covered (e.g., with a watch glass) to prevent evaporation.
-
Exposure: The test area is exposed to the chemical for a specified period.
-
Evaluation: After the exposure time, the test area is cleaned and visually inspected for any changes, such as discoloration, blistering, softening, or loss of adhesion.
Experimental Workflow for Assessing Coating Stability
The following diagram illustrates a logical workflow for a comprehensive assessment of coating stability, incorporating the key experimental protocols discussed.
Caption: Experimental workflow for assessing coating stability.
Conclusion
The selection of a coating material requires a thorough evaluation of its performance characteristics in the context of its intended application. While this compound coatings offer excellent hydrophobicity and chemical resistance, their thermal stability may be a limiting factor in high-temperature environments compared to some alternatives. Epoxy and certain other silane coatings, such as those based on methyltrimethoxysilane, generally exhibit superior thermal resistance. Polyurethane coatings offer a balance of properties and can be formulated for specific thermal and mechanical requirements.
This guide provides a framework for comparing these materials, emphasizing the importance of standardized testing and data-driven decision-making. For critical applications, it is always recommended to perform in-house testing under conditions that closely mimic the intended service environment to ensure the chosen coating meets all performance criteria.
References
A Comparative Analysis of Ethoxytrimethylsilane Reactivity with Other Alkoxysilanes
For researchers, scientists, and professionals in drug development, understanding the reactivity of alkoxysilanes is paramount for applications ranging from surface modification to the synthesis of advanced materials. This guide provides a comprehensive comparison of the reactivity of ethoxytrimethylsilane with other common alkoxysilanes, supported by experimental data and detailed methodologies.
The reactivity of alkoxysilanes, primarily governed by the rates of hydrolysis and subsequent condensation, is a critical factor in their application. These reactions lead to the formation of silanols and ultimately stable siloxane bonds (Si-O-Si). The reaction kinetics are significantly influenced by several factors including the steric bulk of the alkyl and alkoxy groups, pH, catalyst, and solvent.[1][2][3]
Executive Summary
This compound, with its single ethoxy group and three methyl groups, exhibits distinct reactivity compared to other alkoxysilanes. The steric hindrance from the trimethylsilyl (B98337) group generally leads to a slower hydrolysis rate compared to smaller alkyl-substituted silanes.[4] Conversely, the presence of only one hydrolyzable ethoxy group simplifies the reaction pathway, preventing the formation of complex cross-linked networks seen with di- and tri-alkoxysilanes. The reactivity of alkoxysilanes generally decreases with increasing size of the alkoxy group, for example, methoxysilanes hydrolyze approximately 6-10 times faster than corresponding ethoxysilanes.[5]
Comparative Reactivity Data
The following table summarizes the hydrolysis rate constants for various alkoxysilanes to provide a quantitative comparison. It is important to note that direct comparison of rates across different studies can be challenging due to variations in experimental conditions such as pH, temperature, and solvent.[4]
| Alkoxysilane | Structure | Number of Alkoxy Groups | Relative Hydrolysis Rate (Qualitative) | Notes |
| This compound | (CH₃)₃SiOCH₂CH₃ | 1 | Moderate | Steric hindrance from trimethylsilyl group. |
| Methoxymethylsilane | CH₃SiH(OCH₃)₂ | 2 | High | Methoxy (B1213986) group is less sterically hindered and more reactive than ethoxy. |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | 3 | Very High | Three reactive methoxy groups lead to rapid hydrolysis.[6] |
| Tetraethoxysilane (TEOS) | Si(OCH₂CH₃)₄ | 4 | Moderate to High | Four ethoxy groups allow for extensive cross-linking.[7] |
| Propyltrimethoxysilane | CH₃CH₂CH₂Si(OCH₃)₃ | 3 | High | Less steric hindrance than bulkier alkyl groups.[5] |
| iso-Butyltrimethoxysilane | (CH₃)₂CHCH₂Si(OCH₃)₃ | 3 | Moderate | Increased steric bulk from the iso-butyl group slows hydrolysis.[5] |
| Phenyltrimethoxysilane | C₆H₅Si(OCH₃)₃ | 3 | Moderate | Electronic effects of the phenyl group influence reactivity.[7] |
Reaction Mechanisms and Pathways
The hydrolysis of alkoxysilanes can proceed through different mechanisms depending on the pH of the reaction medium. Under acidic conditions, the reaction typically follows an SN1-like mechanism involving protonation of the alkoxy group, making it a better leaving group.[8][9] In basic media, the reaction proceeds via an SN2-type mechanism where a nucleophile, such as a hydroxide (B78521) ion, directly attacks the silicon atom.[7][10]
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of an alkoxysilane.
Base-Catalyzed Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis of an alkoxysilane.
Experimental Protocols
The study of alkoxysilane reactivity relies on precise experimental methodologies to monitor the kinetics of hydrolysis and condensation.
29Si Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a powerful technique for directly observing the silicon environment and tracking the conversion of alkoxysilanes to silanols and siloxanes.[4][6]
-
Sample Preparation: A known concentration of the alkoxysilane is dissolved in a suitable solvent (e.g., a mixture of dioxane and water or an alcohol/water mixture). A catalyst (acid or base) is added to initiate the reaction at a controlled temperature.
-
Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. The disappearance of the peak corresponding to the starting alkoxysilane and the appearance of new peaks corresponding to the silanol (B1196071) and subsequent condensation products are monitored.
-
Data Analysis: The concentration of each species is determined by integrating the corresponding peaks in the NMR spectrum. The rate constants for hydrolysis are then calculated by fitting the concentration-time data to an appropriate kinetic model, often pseudo-first-order when water is in large excess.[4]
Gas Chromatography (GC)
GC is used to monitor the disappearance of the volatile alkoxysilane reactant over time.[11][12]
-
Reaction Setup: The hydrolysis reaction is carried out in a sealed vial at a constant temperature.
-
Sampling: At specific time points, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by neutralization or dilution) to stop the reaction.
-
Analysis: The quenched sample is injected into a gas chromatograph. The concentration of the unreacted alkoxysilane is determined by comparing its peak area to that of an internal standard.
-
Kinetics: The rate of hydrolysis is determined by plotting the concentration of the alkoxysilane versus time and fitting the data to a rate law.
Conclusion
The reactivity of this compound is characterized by a balance of steric hindrance from the trimethylsilyl group and the presence of a single, moderately reactive ethoxy group. Compared to other alkoxysilanes, it offers a simplified reaction profile, avoiding the complexities of network formation. The choice of an appropriate alkoxysilane for a specific application in research or drug development must consider the desired reaction kinetics and the final structure of the silylated product. The experimental protocols outlined provide a robust framework for quantifying and comparing the reactivity of these versatile compounds.
References
- 1. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 9. journalcsij.com [journalcsij.com]
- 10. mdpi.com [mdpi.com]
- 11. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]
- 12. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Ethoxytrimethylsilane: A Comprehensive Guide for Laboratory Professionals
The safe management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of ethoxytrimethylsilane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for responsibly managing this chemical from its point of use to its final disposition.
Immediate Safety and Handling Protocols
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is also moisture-sensitive and will react with water.[1] Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate vapor cartridge.[2]
Handling and Storage:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]
-
Store containers in a cool, dry, and well-ventilated area, keeping them tightly closed to prevent contact with moisture.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools when handling.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1825-62-3 |
| Molecular Formula | C5H14OSi |
| Molecular Weight | 118.25 g/mol |
| Boiling Point | 75-76 °C |
| Density | 0.757 g/mL at 25 °C |
| Flash Point | -19.5 °C (-3.1 °F) - closed cup |
| Explosive Limits | 1.5 - 16.5% (V) |
| Water Solubility | Reacts |
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Immediately evacuate all personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol: Controlled Hydrolysis
For small, laboratory-scale quantities of this compound, a controlled hydrolysis procedure can be employed to convert the reactive silane (B1218182) into less hazardous materials: ethanol (B145695) and trimethylsilanol (B90980), which can then be further managed. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser
-
Ice bath
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Ethanol (for dilution and rinsing)
-
pH indicator paper or a pH meter
-
Appropriate waste containers
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a beaker containing a 10-fold excess of water on a magnetic stirrer and cool it in an ice bath.
-
Dilution: Dilute the this compound waste with an equal volume of an inert, dry solvent like heptane (B126788) to reduce its concentration.
-
Slow Addition: Slowly add the diluted this compound dropwise to the cold water with vigorous stirring. The reaction is exothermic, so maintain the temperature of the mixture below 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete. An indication of completion is the disappearance of the organic layer.
-
Neutralization: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 by adding 1 M HCl or 1 M NaOH dropwise.
-
Waste Segregation:
-
Aqueous Waste: The resulting aqueous solution containing ethanol and trimethylsilanol should be transferred to a designated container for aqueous hazardous waste.
-
Solid Waste: Any solid byproducts should be filtered, air-dried in the fume hood, and disposed of as solid chemical waste.
-
-
Container Decontamination: The empty this compound container should be rinsed three times with ethanol. The rinsate should be collected and added to the flammable liquid waste container for disposal.
Final Disposal
All waste generated from the handling and disposal of this compound, including contaminated PPE, absorbent materials, and the products of the hydrolysis procedure, must be treated as hazardous waste.
-
Containerization and Labeling: Place all waste into suitable, closed containers that are properly labeled as "Hazardous Waste - this compound" and include any other information required by your institution's EHS department.
-
Storage: Store the waste containers in a designated hazardous waste storage area that is cool, dry, and well-ventilated, away from ignition sources and incompatible materials.
-
Licensed Disposal: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific guidelines for chemical waste disposal.
References
Personal protective equipment for handling Ethoxytrimethylsilane
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ethoxytrimethylsilane, tailored for laboratory professionals in research and drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause serious eye and skin irritation, as well as respiratory tract irritation.[1][2][3] It is also moisture-sensitive.[2] Adherence to strict safety protocols is mandatory to mitigate risks.
Minimum Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing.[1][2] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[3][4][5] | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | Chemical-resistant laboratory coat. For larger quantities or increased splash risk, chemical-resistant coveralls or an apron may be necessary.[1][6] | Protects skin from accidental contact and spills.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is required.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., ABEK (EN14387)) must be used. | Protects against inhalation of vapors which can cause respiratory tract irritation and central nervous system depression.[1] |
Chemical Properties and Storage
Proper storage and an understanding of the chemical's properties are crucial for safety.
| Property | Value |
| CAS Number | 1825-62-3 |
| Molecular Formula | C5H14OSi[3] |
| Boiling Point | 75-76 °C |
| Flash Point | -18 °C to -19.5 °C (closed cup)[1] |
| Density | 0.757 g/mL at 25 °C |
| Vapor Pressure | 533 hPa at 56 °C[3] |
Storage Requirements:
-
Store in a cool, dry, well-ventilated area away from sources of ignition.[1]
-
Keep containers tightly closed to prevent moisture contact.[1][3]
-
Store in a flammables-area.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Incompatible with acids and peroxides.[2]
Standard Operating Procedures
Handling:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work exclusively in a well-ventilated chemical fume hood.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe vapors.[3]
-
Keep away from heat, sparks, and open flames.[1]
-
Take precautionary measures against static discharge.[3]
Disposal:
-
Dispose of waste in accordance with all federal, state, and local regulations.[1]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Do not dispose of it in drains.[3]
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[3]
-
Empty containers may retain product residue and should be handled as hazardous waste.[1]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE as outlined in Section 1.
-
Contain the spill using inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[3] Do not use combustible materials like sawdust.
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Do not allow the spill to enter drains or waterways.[3]
Workflow for Handling an this compound Spill
Caption: Workflow for a safe response to an this compound spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
